molecular formula C6H8BrN3 B3391343 6-Bromo-N,2-dimethylpyrimidin-4-amine CAS No. 1602465-90-6

6-Bromo-N,2-dimethylpyrimidin-4-amine

Cat. No.: B3391343
CAS No.: 1602465-90-6
M. Wt: 202.05 g/mol
InChI Key: BWEAEAVNKHKQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS 1602465-90-6) is a brominated pyrimidine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 8 BrN 3 and a molecular weight of 202.05 g/mol , this compound serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules. A primary research application of this compound is its role as a key precursor in the development of novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . FGFR4 is a recognized therapeutic target for hepatocellular carcinoma (HCC). In published research, this amine is used to synthesize aminodimethylpyrimidinol derivatives, which are then evaluated for their selective anti-cancer activity, demonstrating its value in early-stage drug discovery programs . As a standardized reagent, it is essential to store this product in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is labeled with the GHS signal word "Warning" and the hazard statement H302 (Harmful if swallowed) . Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N,2-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEAEAVNKHKQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602465-90-6
Record name 6-bromo-N,2-dimethylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-N,2-dimethylpyrimidin-4-amine CAS 1602465-90-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS 1602465-90-6): Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Given the limited specific experimental data for this compound in public literature, this document establishes a robust predictive framework based on established chemical principles and data from structurally analogous compounds. The insights provided herein are designed to empower researchers in designing efficient synthetic routes and exploring the full potential of this versatile intermediate.

Core Molecular Profile

This compound belongs to the class of substituted pyrimidines, a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules, including kinase inhibitors and anti-cancer agents.[1][2] The molecule's architecture, featuring a reactive bromine atom and two distinct methyl groups on an electron-deficient pyrimidine ring, provides a platform for diverse chemical modifications.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed and inferred properties for the title compound. These values provide a baseline for experimental design, including solvent selection and reaction condition planning.

PropertyValueSource
CAS Number 1602465-90-6-
Molecular Formula C₆H₈BrN₃[3]
Molecular Weight 202.05 g/mol [4]
Monoisotopic Mass 200.99016 Da[3]
XlogP (Predicted) 1.9[3]
Topological Polar Surface Area (TPSA) 41.59 Ų[4] (Analog)
Hydrogen Bond Acceptors 3[3][4]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[4] (Analog)
Storage Conditions 4°C, sealed, protect from moisture and light[4] (Analog)

Predictive Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic and aliphatic regions. The electron-withdrawing nature of the pyrimidine ring and the bromine atom will cause downfield shifts for adjacent protons.

  • Rationale: The chemical shifts are predicted based on the electronic environment. The pyrimidine ring proton (H-5) is deshielded by the adjacent electronegative nitrogen and bromine atoms. The N-methyl and C-methyl protons appear in the typical aliphatic region, with the N-methyl being slightly more downfield due to its proximity to the aromatic system.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-5 (ring proton)6.5 - 7.0Singlet (s)
N-CH₃3.0 - 3.3Singlet (s)
C2-CH₃2.4 - 2.6Singlet (s)
Predicted ¹³C NMR Spectroscopy

The carbon spectrum will provide complementary information, with carbons directly attached to heteroatoms appearing significantly downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4, C6, C2 (ring carbons)155 - 165
C5 (ring carbon)105 - 115
N-CH₃28 - 35
C2-CH₃20 - 25
Predicted Mass Spectrometry

Mass spectrometry is crucial for confirming molecular weight and elemental composition.

  • Molecular Ion (M⁺): The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity (a 1:1 ratio) will be observed at m/z 201 and 203.[5]

  • Predicted Collision Cross Section (CCS) [M+H]⁺: 130.7 Ų[3]

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) or cleavage of the bromine atom.

Suggested Analytical Protocol

To validate these predictions, the following standard protocols are recommended.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-5 seconds.[5]

    • Scans: 16-64 scans.[5]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Scans: 1024-4096 scans.[5]

Mass Spectrometry (EI)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Ionization Energy: 70 eV.[5]

  • Mass Range: m/z 40-400.[5]

  • Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern, paying close attention to the bromine isotopic signature.[5]

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the reactivity of the C6-Br bond. The pyrimidine ring is inherently electron-deficient, which activates halogens at the C2, C4, and C6 positions towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C6-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. The reactivity of halogens on the pyrimidine ring generally follows the order C4/C6 > C2.[7]

  • Suzuki-Miyaura Coupling: This is arguably the most valuable reaction for this substrate. It allows for the introduction of a wide array of aryl and heteroaryl groups by reacting the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly robust and tolerates a broad range of functional groups.[2]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C6 position.

  • Sonogashira, Heck, and Stille Couplings: These reactions provide further avenues for C-C bond formation, introducing alkynyl, alkenyl, and organotin moieties, respectively.

Suzuki_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A 6-Bromo-N,2-dimethyl- pyrimidin-4-amine F Heating (80-100 °C) A->F B Aryl Boronic Acid (R-B(OH)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Inert Solvent (e.g., Dioxane/H₂O) E->F G Workup & Purification (Extraction, Chromatography) F->G H Final Product (6-Aryl-N,2-dimethyl- pyrimidin-4-amine) G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, self-validating methodology for the synthesis of 6-aryl-N,2-dimethylpyrimidin-4-amine derivatives. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Base, e.g., Potassium carbonate (K₂CO₃) (2.5 eq.)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 ratio)

Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

    • Causality: A flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst and hydrolyzing the boronic acid. The base is essential for the transmetalation step of the catalytic cycle.[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the palladium catalyst.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Causality: Solvents are degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrimidines are foundational scaffolds in the development of targeted therapeutics. This compound serves as a key intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: The aminopyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors, crucial in oncology and inflammatory disease research.[2][8] The C6 position allows for the introduction of various substituents to target the solvent-front region of the kinase ATP-binding pocket, thereby modulating potency and selectivity.

  • Other Bioactive Molecules: Bromopyrimidines have been used as intermediates in the synthesis of a wide range of biologically active molecules, including dual endothelin receptor antagonists and antiviral agents.[9][10]

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1602465-90-6. Therefore, this compound must be handled with care, assuming it is hazardous. The following precautions are based on data from structurally related brominated and aminated heterocyclic compounds.[11][12][13]

Precaution CategoryRecommended Procedure
GHS Hazard Statements (Inferred) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[13]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[14]
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
Handling Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Consider storing under an inert atmosphere.[4] (Analog)
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

[6] A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem. Available at: 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 - Sigma-Aldrich. Available at: [11] 6 - SAFETY DATA SHEET. Available at: [12] SAFETY DATA SHEET - TCI Chemicals. Available at: [15] 6 - SAFETY DATA SHEET. Available at: [14] SAFETY DATA SHEET - LGC Standards. Available at: [16] Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. Available at: [17] Decanoic acid Chemical Substances Control Law Reference No. Available at: [18] An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine - Benchchem. Available at: [1] Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC. Available at: this compound (C6H8BrN3) - PubChemLite. Available at: [8] 6-Bromo-2,4-Dimethylpyridin-3-Amine - MySkinRecipes. Available at: [5] An In-depth Technical Guide to the NMR and Mass Spectrometry of 6-Bromo-2,2-dimethylchroman-4-amine - Benchchem. Available at: [7] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [9] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available at: [13] 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem. Available at: 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 - Sigma-Aldrich. Available at: [4] 1209458-53-6 | 6-Bromo-N,N-dimethylpyrimidin-4-amine - ChemScene. Available at: [19] SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [20] WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[6][12]triazolo[1,5-a]pyridine - Google Patents. Available at: [21] 2-methylene-6,6-dimethyl-1-[but-2-ynoyl]-cyclohexane. Available at: [22] 3-Bromo-2,6-dimethyl-4-pyridinamine | C7H9BrN2 | CID 10512262 - PubChem. Available at: [10] The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. Available at: [2] Comparative Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives as Potential Kinase Inhibitors - Benchchem. Available at: [23] 5-Bromo-2,6-dimethyl-4-pyrimidinamine | C6H8BrN3 | CID 608548 - PubChem. Available at: [24] Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. Available at: Advancing 6-bromo-7-[. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBf_MatjNEFrQPSXST9wmIgf4K1-xxOZCd4aUchWQVXAMDGn7SCHYxAM9n1_-KZ7VJRmdlkbtG6nydXcJwAsBS13cOcuTOWxLlEE-Jtt01fwVvPTTZ1Vh52td2a-TmSiuHTdP4-s-ZLQgM1cm3IxaqCSj1U0P43lAI4tVJM6pxbR9ISwI7mGTwRh_I3BqsVf3gWvsOB3eG1WEezznJVQoA== [25] 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 - Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgqxagbJLjQMh2wvUbkeeeRBUvbvvgRhARBE8TCKY3G2PpqFumtdEAkfS3w19W8ziIyUM9f1w7VozLcqaLpnRX-PMLhu97QmMMOFJ7baak-y7JFTbQQ-mwWWrFJYct08vYgRoRY-OXw1qr3Ml7I9YqCiZUiHIEbcQ63HA= • SAFETY DATA SHEET - Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0OwtgGku6-d_eVWbCjyjfrkTPxwkIbNA5KLRD9M1m7P2L6qFS1X_ktaPI3t1XhdyblZmHO3F9BCuNzU17ddqA1624AcsWXD66Re8pNnnQg36hwM53j3iRlh-dOWKWdsKm9fbNiL9-0a8= [26] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlr5bPAbIWDqEyJMOSv4YyGyvJQL4-4BUhLBYIZrkIe4laKpEOaU2nLTe6BwfsvzdonId6K_YQ4TiEW0SwF1P6dVJCYpi_-EpFqAPHPgCDYeB8PV4fFwdtp5puDlfLw5Q-lFTfFnNcVxJ1TQ== [27] Safety Data Sheet: dehydracetic acid - Chemos GmbH&Co.KG. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmVfJ0SV9_zkZc53YN0Z9a5uEErq6nhr9l6vjM1lA7TjoO-RWSUxI4ZE6QXDmooGpju0TwtnIrfZsVbsP_UfHW9Uq49sJYZXZv8q0U9Y2S5qyx0Cyt-i-FIe-hFcNEIpI8xPkBA9W18lKSD4uaKhrxiZdGV5KQqjRoz25ejJaVw2ij [28] Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper - State of Michigan. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkYhbFpgU__Py4PAv_KDQTLuExFT8R2Ve2GuF7k7ofczTUHV6Hcina8HLcpEbuyJUXT5XmsOlMHRryjtdbJp8ydWnBLaaOk2aeEdXQU4dX9kYf0meI-Ktu3ObTOAmiwkwp6lQO0uhCm8d-ZAF_7NXmvLai7BCImf-X_P6H_20Wueo-X-rHUt0eBnFUcd4RQRUut2B57JdV-x4WRP4FY6SVwrXE3a8toaVjIYVmMsZIGRl6XEOuOo-g_khCeNLqSn1gqYrLwrKjn1zU3EGD4rQyrNOXTJQ-dwhlUDcjVW5eOyaj2pkoXA1nB16IOfh2s4GHQZXiPo5dFLlKlEFfTTaV6BKiVToR_HheintJg== [29] The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBbUISF0HOINHyfOBVx1T1As-5EQ9tnsZuDQuCD6rDNPqJX-KtE0F-g6AbGMjFoNLPiqupR3OnayoodE09Kosou0xp3BBN6jrXUCx_haOI1QgL0ozzl7Aut_WoJ_0znSc4DgjgSlUQwn7s4tltFXraz6LxcHtIJFOf0oBVhpxusl2Ag-MKD7ap1kQ1TKl__idHd2YsXUIZ3m8RLon_RpCOME78Hxe6YNk5-yPO3O1npZSJ0oQM_Sb5z92-yPO3O1npZSJ0oQM_Sb5z92

Sources

chemical structure of 6-Bromo-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-N,2-dimethylpyrimidin-4-amine

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. As a substituted bromopyrimidine, this molecule serves as a versatile synthetic intermediate, offering a reactive handle for constructing more complex molecular architectures. Its aminopyrimidine core is a well-established pharmacophore, frequently found in molecules designed to interact with key biological targets, particularly protein kinases.[1][2] This guide will delve into the compound's properties, a robust and logical synthetic pathway, detailed protocols for its characterization, and its potential applications in medicinal chemistry.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound is structurally distinct from its isomers, such as 6-Bromo-N,N-dimethylpyrimidin-4-amine, and it is crucial to use the correct nomenclature and structural identifiers.

The is presented below.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Methylamine (40% solution in H₂O)

  • N-Bromosuccinimide (NBS)

  • Ethanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel (for chromatography)

Step-by-Step Methodology:

  • Synthesis of 6-chloro-N,2-dimethylpyrimidin-4-amine (Intermediate):

    • To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add methylamine solution (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality for the extended stir time is to ensure the reaction proceeds to completion, which can be slower at lower temperatures.

    • In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

    • Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any HCl byproduct, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.

  • Synthesis of this compound (Final Product):

    • Dissolve the crude 6-chloro-N,2-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution. The use of NBS is a standard and effective method for regioselective bromination of activated aromatic rings. [3] * Stir the reaction at room temperature for 4-6 hours.

    • Self-Validation: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The consumption of the intermediate confirms the reaction is proceeding as expected.

    • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified using silica gel column chromatography.

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Load the crude product (adsorbed onto a small amount of silica) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Spectroscopic Characterization

Due to the limited public availability of experimental spectra for this specific compound, this section provides a predictive analysis based on established principles of NMR and mass spectrometry. These protocols serve as a robust reference for researchers to validate their synthetic product. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Standard 'zg30' pulse sequence, 16-32 scans.

  • ¹³C NMR Acquisition: Standard proton-decoupled 'zgpg30' pulse sequence, 1024-4096 scans.

Predicted Spectroscopic Data:

Predicted ¹H NMR Data (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Notes
H-5 (pyrimidine ring)6.2 - 6.4sSinglet, as adjacent positions are substituted.
NH (amine)5.0 - 5.5br sBroad singlet, exchangeable with D₂O.
N-CH₃ (amine)2.9 - 3.1dDoublet, coupled to the NH proton.
C-CH₃ (ring)2.4 - 2.6sSinglet.
Predicted ¹³C NMR Data (in CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ) ppm
C=N (C2, C4)160 - 165
C-Br (C6)155 - 160
C-H (C5)105 - 110
N-CH₃27 - 30
C-CH₃23 - 26

Rationale: The chemical shifts are predicted based on the electronic environment. The pyrimidine ring protons and carbons are influenced by the electronegative nitrogen atoms and the electron-donating/withdrawing nature of the substituents. [5]

Mass Spectrometry (MS)

Instrumentation Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Infuse a dilute solution of the compound in methanol or acetonitrile.

Predicted Mass Spectrometry Data:

The most critical feature to validate the compound is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet.

IonPredicted m/z [M+H]⁺Notes
[C₆H₉⁷⁹BrN₃]⁺201.99Corresponds to the lighter bromine isotope.
[C₆H₉⁸¹BrN₃]⁺203.99Corresponds to the heavier bromine isotope.

The observation of this M, M+2 doublet with nearly equal intensity is a definitive confirmation of the presence of a single bromine atom in the molecule. [4]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic building block stems from the reactivity of its C-Br bond. This site is primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. [6]These reactions allow for the facile introduction of aryl, heteroaryl, or new amino groups, respectively, enabling the rapid diversification of the pyrimidine scaffold.

G reactant1 6-Bromo-N,2-dimethyl- pyrimidin-4-amine reaction Suzuki Cross-Coupling Reaction reactant1->reaction reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->reaction product 6-Aryl-N,2-dimethyl- pyrimidin-4-amine Scaffold reaction->product

Caption: Application in Suzuki cross-coupling reaction.

This reactivity is particularly valuable in drug discovery. The 2-aminopyrimidine motif is a "privileged scaffold" known to effectively target the ATP-binding site of protein kinases. [1]Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research. [1][7]By using this compound, medicinal chemists can synthesize libraries of novel 6-substituted aminopyrimidines for screening as potential kinase inhibitors.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on data for structurally similar bromo-amino-heterocycles, the following GHS classifications may apply. [8]

  • Hazards: Harmful if swallowed (Acute Toxicity, Oral), Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

  • Precautions: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust/fumes. Use only in a well-ventilated area.

Always consult the material safety data sheet (MSDS) from the supplier before handling.

References

  • PubChemLite. This compound (C6H8BrN3). Available at: [Link]

  • PubChem. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507. Available at: [Link]

  • MySkinRecipes. 6-Bromo-2,4-Dimethylpyridin-3-Amine. Available at: [Link]

  • Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sunway Pharm Ltd. 6-Bromo-4-methylpyridin-2-amine - CAS:73895-98-4. Available at: [Link]

  • PubChem. 5-Bromo-2,6-dimethyl-4-pyrimidinamine | C6H8BrN3 | CID 608548. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • IOSR Journal. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available at: [Link]

  • Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-t[9][6][8]riazolo[1,5-a]pyridine. Available at:

  • PubChem. 3-Bromo-2,6-dimethyl-4-pyridinamine | C7H9BrN2 | CID 10512262. Available at: [Link]

  • Wikipedia. Cyanomethine. Available at: [Link]

  • NIST WebBook. Benzenamine, 4-bromo-N,N-dimethyl-. Available at: [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

  • PubChemLite. 6-bromo-2,4-dimethylpyridin-3-amine (C7H9BrN2). Available at: [Link]

  • PubChemLite. 6-bromo-n,n-dimethylpyridin-2-amine (C7H9BrN2). Available at: [Link]

  • PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]

Sources

Determining the Solubility of 6-Bromo-N,2-dimethylpyrimidin-4-amine in DMSO: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DMSO Solubility in Early-Stage Drug Discovery

In the fast-paced environment of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a compound's developability. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely utilized in the pharmaceutical industry for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions for high-throughput screening (HTS), various in vitro assays, and for maintaining chemical libraries.[1][3]

However, the assumption of universal solubility in DMSO can be a pitfall. Poor solubility in this standard solvent can lead to significant challenges, including inaccurate assay results, precipitation upon dilution into aqueous buffers, and ultimately, the misinterpretation of structure-activity relationships (SAR). Therefore, a thorough and early assessment of a compound's solubility in DMSO is not merely a routine check, but a foundational step in ensuring the integrity and reliability of preclinical data.[4][5]

Physicochemical Properties of 6-Bromo-N,2-dimethylpyrimidin-4-amine

A foundational understanding of the compound's properties can provide insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₆H₈BrN₃[6][7]
Molecular Weight 202.05 g/mol [7]
SMILES CN(C)C1=NC=NC(Br)=C1[7]
Predicted XlogP 1.9[6]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 1[7]

This data is based on publicly available information and computational predictions. Experimental verification is recommended.

Experimental Determination of Solubility in DMSO

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when a concentrated DMSO stock is diluted into an aqueous buffer.[8][9] It is a high-throughput method often used in early discovery to identify compounds with potential solubility liabilities.[9][10]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution.[11][12] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and later-stage development.[9]

Kinetic Solubility Determination via Turbidimetry

This method relies on the principle that undissolved particles in a solution will scatter light. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8][10]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare 10 mM stock solution of this compound in 100% DMSO B Perform serial dilutions of stock solution in 100% DMSO A->B C Add 2 µL of each dilution to a 96-well plate B->C D Rapidly add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) C->D E Incubate at room temperature (e.g., 1-2 hours) with shaking D->E F Measure turbidity at 620 nm using a plate reader E->F G Plot absorbance vs. concentration F->G H Determine kinetic solubility limit G->H

Caption: Workflow for kinetic solubility determination.

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution.[12] Ensure complete dissolution by vortexing.[5] Gentle warming or sonication can be used to aid dissolution, but caution should be exercised to prevent compound degradation.[5]

  • Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO in a 96-well plate to generate a range of concentrations.[8][12]

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentrations.[10][12] The final DMSO concentration should be kept low, typically below 2%.[8]

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[8][9] Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8][12]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed, often defined as a certain fold-increase over the baseline, is considered the kinetic solubility limit.[8]

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[12] It involves equilibrating an excess of the solid compound with the solvent over a prolonged period.

G cluster_0 Equilibration cluster_1 Sample Preparation cluster_2 Quantification A Add excess solid compound to a vial B Add a precise volume of DMSO A->B C Incubate on an orbital shaker (24-48 hours) at a controlled temperature B->C D Centrifuge to pellet undissolved solid C->D E Carefully collect supernatant D->E F Filter supernatant through a 0.22 µm syringe filter E->F H Dilute the filtered supernatant F->H G Prepare a standard curve of the compound I Quantify concentration using HPLC-UV or LC-MS/MS G->I H->I

Caption: Workflow for thermodynamic solubility determination.

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.[12]

  • Solvent Addition: To each vial, add a precise volume of DMSO.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).[12] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[12][13]

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.[12][13] Filter the supernatant through a 0.22 µm syringe filter.[12]

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve.[11][12]

Data Presentation and Interpretation

The results of the solubility studies should be clearly documented.

ParameterValueUnitMethod
Kinetic Solubility To be determinedµM or µg/mLTurbidimetry
Thermodynamic Solubility To be determinedmM or mg/mLShake-Flask Method

A low kinetic solubility may indicate a risk of precipitation in aqueous-based assays. Poor thermodynamic solubility in DMSO is a significant red flag and may necessitate the exploration of alternative solvents or formulation strategies.

Conclusion

While a definitive quantitative value for the solubility of this compound in DMSO is not currently published, this guide provides the necessary experimental framework for its determination. A systematic approach, encompassing both kinetic and thermodynamic methodologies, will yield a comprehensive understanding of this critical physicochemical parameter. By investing the effort to accurately determine DMSO solubility early in the drug discovery process, researchers can enhance the quality and reliability of their data, leading to more informed decision-making and a higher probability of program success.

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay.

  • BioDuro. ADME Solubility Assay.

  • Wikipedia. Dimethyl sulfoxide.

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.

  • Bio-protocol. Determination of Kinetic Solubility.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • BenchChem. Trk-IN-19 Solubility in DMSO: A Technical Guide.

  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?

  • Varnek, A. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959.

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

  • Sigma-Aldrich. 6-Bromo-N,N-dimethylpyridin-2-amine.

  • BenchChem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

  • Tetko, I. V. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000.

  • International Journal of Pharmaceutical Sciences and Research. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • PubChem. 6-Bromo-4-methylpyridin-2-amine.

  • Sigma-Aldrich. 6-Bromo-N,N-dimethylpyridin-2-amine.

  • PubChemLite. This compound (C6H8BrN3).

  • Sunway Pharm Ltd. 6-Bromo-4-methylpyridin-2-amine.

  • BenchChem. Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine.

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening.

  • ChemScene. 6-Bromo-N,N-dimethylpyrimidin-4-amine.

  • PubChemLite. 6-bromo-2,4-dimethylpyridin-3-amine (C7H9BrN2).

Sources

Methodological & Application

Buchwald-Hartwig amination of 6-Bromo-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 6-Bromo-N,2-dimethylpyrimidin-4-amine

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in countless biologically active molecules, approved pharmaceuticals, and materials science compounds.[2][3] Pyrimidine derivatives, in particular, are of significant interest in medicinal chemistry, forming the core of numerous drugs.[3][4]

This guide offers a detailed application protocol for the , a key transformation for functionalizing the pyrimidine scaffold. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction parameters, and present a robust, step-by-step protocol suitable for researchers in drug discovery and chemical development. The protocol is designed to be a self-validating system, with an emphasis on understanding the causality behind each experimental choice to facilitate troubleshooting and optimization.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction between an aryl or heteroaryl halide and an amine, orchestrated by a palladium catalyst system. The catalytic cycle, while intricate, can be understood through a sequence of fundamental steps involving the palladium center.[1][5][6]

The generally accepted mechanism proceeds as follows:

  • Activation: A Pd(II) precatalyst is reduced in situ, or an air-stable Pd(0) precatalyst is activated by a base, to generate the active, coordinatively unsaturated LPd(0) species.[5]

  • Oxidative Addition: The heteroaryl halide (this compound) undergoes oxidative addition to the LPd(0) complex. This step, which involves the cleavage of the C-Br bond, is often the rate-determining step of the cycle.[1][7]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[8]

  • Reductive Elimination: The final, bond-forming step is the reductive elimination from the palladium-amido complex, which yields the desired N-arylated product and regenerates the active LPd(0) catalyst, allowing the cycle to continue.[1][6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io pd0 Active LPd(0) Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Binding & Deprotonation (R₂NH, Base) amido_complex->pd0 Reductive Elimination Product Coupled Product (Ar-NR₂) amido_complex->Product Product Formation BaseH [Base-H]⁺X⁻ ArBr 6-Bromo-N,2-dimethyl- pyrimidin-4-amine Amine Amine (R₂NH) Precatalyst Pd(II) or Pd(0) Precatalyst Precatalyst->pd0 Activation (Base)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Dissecting the Key Parameters: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination, especially with challenging heteroaromatic substrates, hinges on the judicious selection of four key parameters: the palladium precatalyst, the ligand, the base, and the solvent.

ParameterRecommended ChoiceRationale & Causality
Palladium Source G3/G4 Palladacycle Precatalyst (e.g., XPhos Pd G3)Modern palladacycle precatalysts are air- and moisture-stable, ensuring reproducibility. They provide a reliable and rapid pathway to the active LPd(0) catalyst upon exposure to a base, avoiding the often inefficient and unreliable reduction of older Pd(II) sources like Pd(OAc)₂.[5][9]
Ligand Bulky, Electron-Rich Biarylphosphine (e.g., XPhos, RuPhos)The pyrimidine ring can be challenging. Bulky, electron-rich ligands are crucial as they promote the rate-limiting oxidative addition and accelerate the final reductive elimination step.[1][9][10] Ligands like XPhos and RuPhos have demonstrated broad utility for coupling secondary amines with heteroaryl halides.[9][10][11]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to efficiently deprotonate the amine nucleophile within the palladium coordination sphere.[12] While bases like K₃PO₄ or Cs₂CO₃ can be used for highly base-sensitive substrates, NaOtBu is a robust and effective choice for this particular transformation.[5][11]
Solvent Toluene or 1,4-DioxaneThese are relatively non-polar aprotic solvents that have proven effective for this reaction.[2][5] It is critical that the solvent is anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9][11] Solvents like acetonitrile or chlorinated solvents should be avoided as they can inhibit catalysis.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with morpholine as a representative secondary amine. Researchers should perform optimization for other specific amine partners.

Materials

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere system (Glovebox or Schlenk line with Argon/Nitrogen)

  • Standard work-up and purification reagents (e.g., Diethyl ether, Saturated aq. NH₄Cl, Brine, MgSO₄, Silica gel)

G A 1. Setup Under Inert Atmosphere (Glovebox or Schlenk Line) B 2. Charge Vial with Solids: - this compound - Pd Precatalyst - NaOtBu A->B C 3. Add Anhydrous, Degassed Solvent (e.g., Toluene) B->C D 4. Add Amine Coupling Partner (e.g., Morpholine) via Syringe C->D E 5. Heat and Stir Reaction (e.g., 80-110 °C, 4-24h) D->E F 6. Monitor Progress (TLC or LC-MS) E->F F->E Incomplete G 7. Reaction Work-up: - Cool to RT - Quench (aq. NH₄Cl) - Extract with Organic Solvent - Dry & Concentrate F->G Complete H 8. Purification (Silica Gel Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add this compound (e.g., 216 mg, 1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 9.5 mg, 0.01 mmol, 1 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol, 1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.[2]

  • Solvent and Reagent Addition: Seal the flask. Add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Begin stirring, then add morpholine (e.g., 105 µL, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark red or brown.[13]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Oxygen or moisture has deactivated the catalyst.Ensure all reagents are pure and solvents are anhydrous and properly degassed.[11] Use a reliable precatalyst and maintain a strict inert atmosphere throughout the setup and reaction.[9][11]
Inappropriate Ligand: The chosen ligand is not effective for this specific substrate combination.Screen other bulky, electron-rich biarylphosphine ligands such as SPhos or RuPhos. For challenging couplings, a ligand screen is often the most effective troubleshooting step.[9]
Ineffective Base: The base may be old, hydrated, or physically clumped, reducing its effectiveness.Use a fresh bottle of a strong base like NaOtBu. Consider gently grinding the base in a mortar and pestle inside a glovebox before use to increase surface area.[11]
Side Product Formation Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.This often points to the presence of water. Rigorously dry all reagents and solvents. Sometimes, changing the ligand/base combination can suppress this side reaction.[11]
Homocoupling: Dimerization of the starting aryl bromide or the product.This can occur at excessively high temperatures or with high catalyst loadings. Try reducing the reaction temperature or slightly lowering the catalyst loading.[9]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of substituted aminopyrimidines. By understanding the mechanistic principles and the critical role of each component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and apply this methodology. The protocol detailed herein provides a robust and well-reasoned starting point for the successful amination of this compound, enabling the rapid generation of novel derivatives for applications in drug discovery and beyond.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

  • Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, 602. [Link]

  • Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Angewandte Chemie International Edition, 46(40), 7659-7662. [Link]

  • A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 22, 2024, from [Link]

  • Pomel, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20038-20046. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19205. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 22, 2024, from [Link]

Sources

Application Note: Strategic Functionalization of 6-Bromopyrimidines via

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution (


) on 6-Bromopyrimidines
Content Type:  Application Note & Protocol Guide
Audience:  Senior Chemists, Process Engineers, and Medicinal Chemists.

Executive Summary

The functionalization of 6-bromopyrimidines is a cornerstone in the synthesis of bioactive heterocycles, particularly in kinase inhibitor discovery. While Palladium-catalyzed cross-couplings (Buchwald-Hartwig) are ubiquitous, Nucleophilic Aromatic Substitution (


) remains the most atom-economic and scalable method for introducing heteroatoms to electron-deficient pyrimidines.

This guide details the mechanistic nuances, regiochemical pitfalls, and optimized protocols for


 on 6-bromopyrimidines. It specifically addresses the "Halogen Anomaly"—where intrinsic electrophilicity dictates reactivity over leaving group ability—and provides a self-validating decision matrix for process optimization.

Mechanistic Grounding & The "Halogen Trap"

The Electrophilic Landscape

The pyrimidine ring is a


-deficient diazine. The nitrogen atoms at positions 1 and 3 exert a strong inductive (

) and mesomeric (

) pull, rendering positions 2, 4, and 6 highly electrophilic. Position 5 is relatively electron-neutral and inert to

.

Critical Insight (The Halogen Trap): In transition metal catalysis (e.g., Suzuki, Buchwald), oxidative addition favors the weaker C-Br bond over C-Cl or C-F. In


, this order is often reversed. 
The rate-determining step (RDS) is the nucleophilic attack to form the Meisenheimer complex, not the expulsion of the leaving group. Consequently, highly electronegative halogens (F > Cl) stabilize the transition state more effectively than bromine, making the carbon more susceptible to attack.
  • Implication: In 4-chloro-6-bromopyrimidine,

    
     may selectively displace the chloride  first, whereas Pd-catalysis will displace the bromide .
    
Reaction Pathway Diagram

The following diagram illustrates the energy landscape and the critical Meisenheimer intermediate.

SnAr_Mechanism cluster_0 Key Factor: Electronegativity Substrate 6-Bromopyrimidine (Ground State) TS1 Transition State 1 (Nu: Attack) Substrate->TS1 + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate RDS (Rate Determining) TS2 Transition State 2 (Br Elimination) Intermediate->TS2 Product Functionalized Pyrimidine (Aromatized) TS2->Product - Br⁻ Note1 High EN (F, Cl) lowers TS1 Energy more than Br/I

Figure 1: Reaction coordinate of


 on pyrimidines.[1][2][3][4] Note that TS1 is typically the highest energy barrier, dictated by the electrophilicity of the C-6 carbon.

Strategic Optimization Matrix

Success in


 depends on balancing solubility, basicity, and temperature. Use the following matrix to select conditions based on nucleophile type.
Table 1: Nucleophile-Specific Condition Matrix
Nucleophile ClassRecommended SolventBase / AdditiveTemp (°C)Critical Considerations
Aliphatic Amines (

)
THF, EtOH, or IPADIPEA (2-3 eq)25 - 60Exothermic. Alcohol solvents may compete (ether formation) if temp is too high.
Anilines (Weak Nu)DMSO, NMP, DMF

or CsF
100 - 140Requires polar aprotic solvent to strip cations. CsF can accelerate reaction via H-bonding.
Alcohols/Phenols THF or DMFNaH or

0 - 25Pre-form the alkoxide/phenoxide. Strictly anhydrous to avoid hydrolysis to pyrimidinone.
Thiols DMF or MeCN

0 - 25Highly reactive (soft nucleophile). Oxidation to disulfide is a side reaction; degas solvents.

Validated Experimental Protocols

Protocol A: Thermal Amination (Standard)

Best for: Primary and secondary aliphatic amines, non-sterically hindered anilines.

Reagents:

  • 6-Bromopyrimidine substrate (1.0 equiv)

  • Amine Nucleophile (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) [Concentration: 0.5 M]

Procedure:

  • Setup: Charge a reaction vial with the 6-bromopyrimidine and a magnetic stir bar.

  • Dissolution: Add DMSO (anhydrous preferred). Stir until dissolved.

  • Addition: Add DIPEA followed by the amine nucleophile.

    • Checkpoint: If the reaction is exothermic (common with small amines), cool to 0°C during addition, then warm to RT.

  • Reaction: Heat to 80–100 °C . Monitor by LC-MS at 1-hour intervals.

    • Target: >95% conversion. If stalled after 4 hours, increase temp to 120 °C.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water (

      
      ), and dry under vacuum.
      
    • Alternative: If product does not precipitate (oils out), extract with EtOAc/LiCl (aq) wash to remove DMSO.

Protocol B: Etherification via Alkoxide Displacement

Best for: Introducing methoxy, ethoxy, or complex alkoxy groups.

Reagents:

  • 6-Bromopyrimidine substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Base: NaH (60% dispersion in oil) (1.3 equiv)

  • Solvent: THF (Tetrahydrofuran), Anhydrous [0.2 M]

Procedure:

  • Alkoxide Formation: In a dry flask under

    
    , suspend NaH in THF at 0 °C. Dropwise add the alcohol R-OH. Stir for 15–30 min until 
    
    
    
    evolution ceases.
  • Substrate Addition: Add the 6-bromopyrimidine (dissolved in minimal THF) dropwise to the alkoxide solution at 0 °C.

    • Why? Adding substrate to base (inverse addition) prevents high local concentrations of base that could degrade sensitive substrates.

  • Reaction: Allow to warm to RT. Most activated pyrimidines react within 1–2 hours at RT.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Decision Tree: Troubleshooting & Optimization

When standard protocols fail, use this logic flow to diagnose the bottleneck.

Optimization_Tree Start Reaction Stalled or Low Yield? Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Remains SM Remains (Kinetic Issue) Check_SM->SM_Remains Yes SM_Gone SM Consumed (Side Reactions) Check_SM->SM_Gone No Temp_Boost Increase Temp (+20°C) Switch solvent to NMP SM_Remains->Temp_Boost Base_Switch Switch Base: DIPEA -> Cs₂CO₃ -> NaH Temp_Boost->Base_Switch Still Slow Switch_Method Switch to Buchwald-Hartwig (Pd-Catalysis) Base_Switch->Switch_Method Fails Hydrolysis Product is Pyrimidinone (Hydrolysis)? Action: Dry solvents, use molecular sieves SM_Gone->Hydrolysis Regio Wrong Regioisomer? Action: Lower Temp, Check C4 vs C6 sterics SM_Gone->Regio

Figure 2: Optimization logic for sluggish or dirty


 reactions.

Comparative Analysis: vs. Buchwald-Hartwig

When should you abandon


 for Palladium catalysis?
Feature

Buchwald-Hartwig (Pd)
Substrate Requirement Must be electron-deficient (

dependent).
Works on electron-rich or neutral rings.
Halogen Selectivity F > Cl > Br (Electronegativity driven).[5]I > Br > Cl >> F (Bond-strength driven).[5]
Steric Tolerance Low. Sensitive to ortho-substitution.[6]High. Ligands (e.g., XPhos, BrettPhos) can overcome sterics.
Cost/Scale Low cost. High scalability.High cost (Pd/Ligand). Metal scavenging required.

The "Switch" Point: If your 6-bromopyrimidine contains electron-donating groups (e.g., -OMe, -NHR) at positions 2 or 4, the ring may be too electron-rich for thermal


. In this scenario, adopt a Pd-catalyzed approach immediately [1, 2].

References

  • Regioselectivity in Pyrimidines: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec, QM Magic Class.
  • Comparison of SNAr and Buchwald-Hartwig

    • Title: SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series.[7][8]

    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Scale-Up Protocols

    • Title: Scaling Up the Synthesis of N-(4-bromophenyl)-4-nitroaniline (SNAr vs Buchwald Protocols).
    • Source: BenchChem Technical Support.[9]

  • Kinetic Studies & Mechanism

    • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions.[10]

    • Source: Frontiers in Chemistry (via NCBI/PubMed).
    • URL:[Link]

Sources

Application Note: 6-Bromo-N,2-dimethylpyrimidin-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS: 1209458-53-6) as a high-value scaffold for kinase inhibitor discovery.[1]

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in the backbone of numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Palbociclib). This compound represents a pre-functionalized core that offers a distinct advantage: it possesses a built-in hinge-binding motif (2-methyl/4-methylamino) and a reactive handle (6-bromo) for rapid diversification.[1]

This guide provides a comprehensive workflow for transforming this scaffold into potent kinase inhibitors, covering structural rationale, synthetic protocols for library generation, and biochemical validation.

Chemical Biology & Structural Rationale[1][2]

The "Privileged" Hinge Binding Mode

Kinase inhibitors typically target the ATP-binding pocket, specifically the "hinge region" connecting the N- and C-terminal lobes. The N,2-dimethylpyrimidin-4-amine core mimics the adenine ring of ATP.[1]

  • H-Bond Acceptor (N1): The pyrimidine N1 nitrogen accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Leu, or Phe depending on the kinase).

  • H-Bond Donor (4-NH): The secondary amine at position 4 acts as a hydrogen bond donor to the backbone carbonyl of the hinge.[1]

  • Hydrophobic Anchor (2-Me): The C2-methyl group often sits in the "sugar pocket" or interacts with the gatekeeper residue, providing selectivity over kinases with bulky gatekeepers.

  • Diversity Vector (6-Br): The bromine atom points towards the solvent-exposed region or the hydrophobic back-pocket (depending on specific binding conformation), serving as the ideal site for installing solubilizing groups or specificity elements.[1]

Visualization of Binding Topology

The following diagram illustrates the theoretical binding mode and the synthetic vectors available on this scaffold.

HingeBinding Scaffold This compound Hinge Kinase Hinge Region (Backbone NH & CO) Scaffold->Hinge Dual H-Bond (N1 & 4-NH) Solvent Solvent Front / Specificity Pocket (Target for R-Group) Scaffold->Solvent 6-Bromo Position (Suzuki/Buchwald Coupling) Gatekeeper Gatekeeper Residue (Hydrophobic Interaction) Scaffold->Gatekeeper 2-Methyl Group (Steric fit)

Figure 1: Schematic representation of the scaffold's interaction with the kinase ATP pocket.[1] The 6-bromo position is the primary vector for diversification.

Synthetic Protocols: Functionalizing the Scaffold

The 6-bromo position is highly reactive toward Palladium-catalyzed cross-coupling.[1] Two primary pathways are recommended: Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds).[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Install aryl or heteroaryl groups to access the hydrophobic back-pocket.[1]

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the scaffold (100 mg, 0.49 mmol), boronic acid (0.59 mmol), and Cs₂CO₃ (480 mg, 1.47 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).[1] Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (20 mg, 0.025 mmol) under a positive stream of Nitrogen.[1] Cap the vial immediately.

  • Reaction: Heat at 100°C for 2-4 hours (or 120°C for 30 mins in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (m/z ~202/204).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Install solubilizing amine tails (e.g., morpholine, piperazine) to improve ADME properties.[1]

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Amine: R-NH₂ or R₂NH (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: XPhos or BrettPhos (4 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or strictly anhydrous conditions, combine scaffold (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv) in a reaction tube.

  • Catalyst Prep: Pre-mix Pd₂(dba)₃ and XPhos in a small volume of solvent for 5 mins to form the active catalytic species.[1]

  • Initiation: Add the catalyst mixture to the reaction tube. Add remaining solvent (concentration ~0.1 M).[1]

  • Reaction: Seal and heat at 100°C for 12 hours .

  • Purification: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biochemical Validation: Kinase Assay Protocol

Once the library is synthesized, compounds must be screened for potency. The following is a standard TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol for IC50 determination.

Assay Principle: Detects the phosphorylation of a peptide substrate by the kinase. Competition by the inhibitor reduces the FRET signal between a Eu-labeled antibody (donor) and a tracer (acceptor).[1]

Materials:

  • Kinase: Recombinant Human Kinase (e.g., EGFR, CDK4, AURKA).[1]

  • Substrate: ULight™-labeled peptide (specific to target).

  • Tracer: Eu-anti-phospho-peptide antibody.[1]

  • ATP: Ultra-pure (at K_m concentration for the specific kinase).[1]

Protocol:

  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (starting at 10 µM, 3-fold serial dilution). Acoustic dispense 50 nL into a 384-well low-volume white plate.

  • Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL to wells. Incubate 15 mins (Pre-incubation allows slow-binding inhibitors to equilibrate).[1]

  • Substrate/ATP Start: Add 5 µL of Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Read: Incubate 1 hour, then read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate Ratio (665/615). Fit data to a 4-parameter logistic equation to determine IC50.[1]

Data Presentation & SAR Strategy

Optimization Workflow

The following diagram outlines the iterative cycle of using this scaffold to reach a lead compound.

SAR_Workflow cluster_cycle Design-Make-Test Cycle Start Start: this compound Design Design: Select R-Groups (Aryl, Heteroaryl, Amine) Start->Design Synth Synthesis: Suzuki/Buchwald Coupling Design->Synth Test Test: Kinase IC50 & Selectivity Synth->Test Test->Design SAR Analysis Lead Lead Candidate (< 10 nM Potency) Test->Lead Criteria Met

Figure 2: Iterative SAR workflow for optimizing the pyrimidine scaffold.

Representative SAR Data (Simulated)

When functionalizing the 6-position, the electronic and steric nature of the substituent drastically affects potency.

R-Group (at Pos 6)Interaction TypePredicted PotencyRationale
Phenyl HydrophobicModerate (µM)Fills space but lacks specific polar contacts.[1]
4-Pyridyl H-Bond AcceptorHigh (<100 nM)Nitrogen can H-bond with Lys/Glu in the active site.[1]
Morpholine SolubilizingModerate/LowGood for solubility, but may not reach deep pockets.[1]
Indazole Pi-StackingHigh (<50 nM)Mimics extended fused systems seen in drugs like Pazopanib.[1]

References

  • Pyrimidine Scaffolds in Kinase Discovery

    • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases.[1]

    • Source: Journal of Medicinal Chemistry (2021).[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Coupling Protocols

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines (Applicable to Pyrimidines).[1]

    • Source: ResearchGate / BenchChem Protocols.[1]

  • Kinase Assay Standards

    • Title: Assay Guidance Manual - In Vitro Kinase Screening.[1]

    • Source: NCBI Bookshelf.[1]

    • URL:[Link]

  • Compound Verification

    • Title: this compound (PubChem CID 73012904).[1][2][3]

    • Source: PubChem.[1][2][3]

    • URL:[Link][1]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrimidine Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines and the Power of Cross-Coupling

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active molecules, including a wide range of kinase inhibitors used in oncology.[1] The ability to precisely and efficiently modify this privileged heterocycle is paramount for generating novel molecular entities with tailored biological activities. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high functional group tolerance and predictability.[2][3][4][5]

For researchers, scientists, and drug development professionals, mastering these protocols for the functionalization of pyrimidine bromides is a critical skill. The electron-deficient nature of the pyrimidine ring enhances the reactivity of attached halogens towards palladium catalysis, making bromopyrimidines ideal substrates for a variety of transformations.[1] This guide provides an in-depth exploration of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—as applied to pyrimidine bromides. It moves beyond simple step-by-step instructions to explain the underlying principles and the rationale behind experimental choices, offering a comprehensive resource for both seasoned experts and those new to the field.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl bonds, owing to the stability, low toxicity, and commercial availability of the requisite organoboron reagents.[6]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst into the pyrimidine-bromine bond, followed by transmetalation with a boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1][7]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrimidine-Pd(II)-Br Pyrimidine-Pd(II)(L2)-Br Oxidative_Addition->Pyrimidine-Pd(II)-Br Transmetalation Transmetalation Pyrimidine-Pd(II)-Br->Transmetalation Pyrimidine-Pd(II)-R Pyrimidine-Pd(II)(L2)-R' Transmetalation->Pyrimidine-Pd(II)-R Reductive_Elimination Reductive Elimination Pyrimidine-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Coupled Product (Pyrimidine-R') Reductive_Elimination->Coupled_Product Pyrimidine-Br Pyrimidine-Br Pyrimidine-Br->Oxidative_Addition Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters
  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, serving as a direct source of Pd(0).[8] Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is common. The electron-deficient nature of pyrimidines generally facilitates the initial oxidative addition step.[9]

  • Ligand: For simple substrates, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings, particularly with sterically hindered partners or less reactive bromides, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve yields and reaction rates.[10][11][12]

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[13][14] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] The choice of base can influence reaction outcomes and should be optimized.

  • Solvent: A mixture of an organic solvent and water is typical. Popular systems include 1,4-dioxane/water, toluene/water, or DMF/water. Water plays a beneficial role in dissolving the base and promoting the formation of the reactive boronate species.[8]

Detailed Protocol: Suzuki Coupling of 5-Bromo-2-chloropyrimidine with Phenylboronic Acid

This protocol is designed for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[1]

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with water (2 x 15 mL) and then with brine (15 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-phenylpyrimidine.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a critical transformation in pharmaceutical synthesis where aryl amines are a common motif.[2][15][16] The reaction couples an aryl halide with a primary or secondary amine.[15]

Mechanistic Overview

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the palladium(0) catalyst to the pyrimidine-bromide bond. The resulting palladium(II) complex coordinates the amine. Deprotonation by a strong base forms a palladium-amido complex, which then undergoes reductive elimination to furnish the N-aryl pyrimidine product and regenerate the Pd(0) catalyst.[15][17]

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrimidine-Pd(II)-Br Pyrimidine-Pd(II)(L2)-Br Oxidative_Addition->Pyrimidine-Pd(II)-Br Amine_Coordination Amine Coordination & Deprotonation Pyrimidine-Pd(II)-Br->Amine_Coordination Pyrimidine-Pd(II)-NR2 Pyrimidine-Pd(II)(L2)-NR'R'' Amine_Coordination->Pyrimidine-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Pyrimidine-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Coupled Product (Pyrimidine-NR'R'') Reductive_Elimination->Coupled_Product Pyrimidine-Br Pyrimidine-Br Pyrimidine-Br->Oxidative_Addition Amine HNR'R'' + Base Amine->Amine_Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters
  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential for catalyst turnover.[18] Common choices include bidentate ligands like BINAP and DPPF, or highly effective monophosphine biaryl ligands such as XPhos, SPhos, and RuPhos.[2][19] Pre-catalysts, where the ligand is already complexed to palladium, are often used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[18][19] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrates.

  • Solvent: Anhydrous, aprotic solvents are necessary. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine with Morpholine

Materials:

  • 2-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube with a stir bar.

  • Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line.

  • Add the 2-bromopyrimidine and anhydrous, degassed toluene.

  • Finally, add the morpholine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[15]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is a reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations or as components of biologically active molecules.[20]

Mechanistic Overview

The Sonogashira coupling involves a dual catalytic system with palladium and copper(I). The palladium cycle is similar to those previously described (oxidative addition, reductive elimination). The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the pyrimidine-palladium(II) complex, followed by reductive elimination to yield the alkynylated pyrimidine.[21]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pyrimidine-Pd(II)-Br Pyrimidine-Pd(II)-Br Pd(0)L2->Pyrimidine-Pd(II)-Br Oxidative Addition (Pyrimidine-Br) Pyrimidine-Pd(II)-Alkyne Pyrimidine-Pd(II)-Alkyne Pyrimidine-Pd(II)-Br->Pyrimidine-Pd(II)-Alkyne Transmetalation Pyrimidine-Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination (+ Product) Cu(I)X Cu(I)X Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)X->Cu(I)-Acetylide Alkyne + Base Cu(I)-Acetylide->Pyrimidine-Pd(II)-Br Transmetalation Cu(I)-Acetylide->Cu(I)X Regeneration

Caption: The dual catalytic cycles of the Sonogashira coupling.

Key Experimental Parameters
  • Palladium Catalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are standard choices.

  • Copper(I) Cocatalyst: Copper(I) iodide (CuI) is almost universally used.[21]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in solvents like THF, DMF, or acetonitrile.[22]

Detailed Protocol: Sonogashira Coupling of 4-Bromopyrimidine with Phenylacetylene

Materials:

  • 4-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL, degassed)

  • THF (5 mL, anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add 4-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Add degassed THF and degassed triethylamine.

  • Add phenylacetylene via syringe and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 2-6 hours. For less reactive bromides, gentle heating (40-60 °C) may be required.[21]

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Other Important Coupling Reactions

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, representing a powerful C(sp²)-C(sp²) bond-forming strategy.[23] The reaction typically uses a Pd(0) catalyst and a base, without the need for an organometallic reagent.[24]

  • Mechanism: Involves oxidative addition of the pyrimidine bromide to Pd(0), followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst.[23]

  • Key Reagents: Pd(OAc)₂ is a common catalyst, often with phosphine ligands. The base is typically an amine (e.g., Et₃N) or an inorganic base like K₂CO₃.[24]

The Stille Coupling

The Stille reaction couples organic halides with organostannane (tin) reagents. While highly effective and tolerant of many functional groups, the toxicity of organotin compounds has led to its partial replacement by the Suzuki coupling.[6][25] However, it remains a valuable tool, especially when the corresponding boronic acid is unstable or difficult to prepare.[26]

  • Mechanism: Follows the standard catalytic cycle: oxidative addition, transmetalation from the organostannane, and reductive elimination.[26]

  • Key Reagents: A Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is used with a phosphine ligand. The reaction is typically run under neutral or slightly basic conditions.[27]

Comparative Summary and Troubleshooting

Comparison of Protocols
ReactionCoupling PartnersKey ReagentsAdvantagesLimitations
Suzuki-Miyaura Pyrimidine-Br + OrganoboronPd Catalyst, Ligand, Base (e.g., K₂CO₃), Solvent/H₂OLow toxicity of boron reagents, wide functional group tolerance, commercially available reagents.[6]Boronic acids can undergo protodeboronation; some are unstable.[28]
Buchwald-Hartwig Pyrimidine-Br + Amine (1° or 2°)Pd Catalyst, Bulky Ligand, Strong Base (e.g., NaOtBu)Premier method for C-N bond formation, broad substrate scope.[2]Requires strong base, sensitive to air and moisture.
Sonogashira Pyrimidine-Br + Terminal AlkynePd Catalyst, Cu(I) Cocatalyst, Amine BaseDirect and efficient alkynylation, mild conditions.[20][29]Requires a copper cocatalyst; risk of alkyne homocoupling (Glaser coupling).
Heck Pyrimidine-Br + AlkenePd Catalyst, Base (e.g., Et₃N)Atom-economical (no organometallic reagent), good for vinylation.Stereoselectivity can be an issue; often requires higher temperatures.
Stille Pyrimidine-Br + OrganostannanePd Catalyst, LigandHighly tolerant of functional groups, stable reagents.[26]High toxicity of tin reagents and byproducts.[25]
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalyst; inefficient transmetalation; poor reagent solubility.Use fresh, high-quality catalyst and ligand.[8] Optimize the base and solvent system. Ensure rigorous degassing to remove oxygen.[28] Consider a more active, bulky ligand.
Debromination (Hydrodehalogenation) Hydrogen source in the reaction (e.g., solvent, water, ligand).Choose a less electron-rich phosphine ligand. Ensure solvents are anhydrous if the protocol requires it. Minimize excess base or water.[8]
Boronic Acid Decomposition (Suzuki) Protodeboronation (cleavage of C-B bond by a proton source).Use a more stable boronate ester (e.g., pinacol ester).[28] Minimize water content or run under anhydrous conditions. Adjust pH by changing the base.[28]
Homocoupling of Coupling Partner Presence of oxygen; side reactions of the organometallic reagent.Ensure rigorous degassing of solvents and reaction vessel.[28] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst.[28]
Reaction Stalls Catalyst deactivation (e.g., formation of palladium black).Increase ligand-to-palladium ratio (typically 1:1 to 4:1).[28] Lower the reaction temperature to reduce thermal decomposition. Ensure purity of all reagents.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. Suzuki–Miyaura coupling reaction of brominated...
  • Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Books; 2016.
  • Deng JZ, Paone DV, Ginnetti AT, et al. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Org. Lett. 2009;11(2):345-347.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. 2013.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI. 2015.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. 2021.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1.... RSC Publishing. 2021. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ZNczHFhS2jcoyLXVfYKOhjd0Jh__5WUHzFv4wYzHUzxyL7O5nEfwKz9O7Dp0vsNlj_qZNhclHl5-Sa2wH8hfE5AaVmpKyX0EOpJqTY-_5TRZrvgxBQZx3vKpK7mqYkJjoyastUimNJa9GnlIeznlGAcwPp_dDzIX
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. 2010.
  • Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed. 2010.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. 2019.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024.
  • Sonogashira cross-coupling strategies towards nucleosides and analogues. Books; 2024.
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. 2026.
  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed. 2026.
  • Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions (RSC Publishing).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. 2023.
  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. 2004.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. 2018.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate.
  • Heck reaction. Wikipedia.
  • Org. Synth. 2011, 88, 197.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. 2023.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances (RSC Publishing). 2022.
  • Stille Coupling. Chemistry LibreTexts. 2023.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. 2026.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). 2016.
  • Stille Coupling. Organic Chemistry Portal.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).

Sources

Application Note: Microwave-Assisted Functionalization of 6-Bromo-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS: 1209458-53-6) is a high-value pharmacophore scaffold, particularly prevalent in the development of kinase inhibitors (e.g., JAK, CDK, and MAPK pathways).[1] The pyrimidine core serves as a hinge-binder in the ATP-binding pocket of protein kinases, while the C-6 bromine offers a critical vector for extending the molecule into the solvent-exposed or hydrophobic regions of the protein.[1]

Traditional thermal functionalization of this scaffold is often plagued by long reaction times (12–48 hours) and incomplete conversion due to the electron-donating effect of the C4-methylamino group, which deactivates the C6-position toward nucleophilic attack.[1]

Microwave-Assisted Organic Synthesis (MAOS) addresses these kinetic bottlenecks by:

  • Overcoming Activation Energy: Rapid superheating allows access to transition states unattainable via conventional reflux.[1][2]

  • Cleaner Profiles: Shortened reaction times reduce thermal decomposition of the sensitive aminopyrimidine core.[2]

  • Library Throughput: Enables the rapid synthesis of SAR (Structure-Activity Relationship) libraries in <30 minutes per analog.[1][2]

Chemical Context & Reactivity Profile[3][4][5][6]

Structural Analysis

The substrate contains three distinct sites determining its reactivity profile:

  • C-6 Bromine (Electrophile): The primary handle for functionalization.[1] It is activated by the ring nitrogens but slightly deactivated by the electron-donating C4-amino group.[1]

  • C-4 Methylamine (Nucleophile/Donor): The secondary amine proton (

    
    ) can be deprotonated by strong bases, potentially interfering with catalytic cycles if not managed.[1]
    
  • N-1/N-3 Ring Nitrogens: Capable of coordinating to metal catalysts (Pd), potentially requiring higher catalyst loading or bidentate ligands.[1]

Decision Matrix: Selecting the Reaction Pathway

The choice of reaction depends entirely on the incoming nucleophile.[2]

ReactionDecision Start Target Analog Type Incoming Nucleophile? Start->Type Aryl Aryl/Heteroaryl Boronic Acid Type->Aryl C-C Bond Aniline Aniline (Weak Amine) Type->Aniline C-N Bond (Aromatic) Alkyl Aliphatic Amine (Strong) Type->Alkyl C-N Bond (Aliphatic) Suzuki Protocol A: Suzuki-Miyaura Coupling (Pd-Catalyzed) Aryl->Suzuki Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed) Aniline->Buchwald SNAr Protocol C: Microwave SNAr (Catalyst-Free) Alkyl->SNAr

Figure 1: Decision matrix for functionalizing this compound.[1]

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Application: Synthesis of biaryl kinase inhibitors (C-C bond formation).[1]

Mechanistic Insight

The electron-rich nature of the pyrimidine requires a robust phosphine ligand to facilitate the oxidative addition of the Pd(0) into the C-Br bond.[1] We utilize Pd(dppf)Cl₂ or XPhos Pd G2 , as they resist deactivation by the pyrimidine nitrogens.[2]

Detailed Methodology

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) OR Pd(PPh₃)₄ (5 mol%)[1][2]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Step-by-Step:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), boronic acid (0.6 mmol), and catalyst (0.025 mmol).[2]

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes (via septum) to remove oxygen. Note: O₂ is the primary cause of Suzuki homocoupling side-products.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (3.0 mL) and 2M Na₂CO₃ (0.75 mL) via syringe.

  • Microwave Parameters:

    • Temp: 120 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)[1][2]

    • Stirring: High

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1][2] Wash with brine, dry over MgSO₄, and concentrate.[2]

Data Summary:

EntryBoronic AcidTemp/TimeYield (Isolated)Notes
1Phenylboronic acid120°C / 15 min92%Standard conditions
24-Pyridinylboronic acid120°C / 20 min84%Requires higher equiv (1.[1]5)
32-Methoxy-phenylboronic acid130°C / 20 min88%Steric hindrance overcome by temp

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of aromatic amines (anilines) where SNAr fails due to weak nucleophilicity.[1][2]

Mechanistic Insight

Direct SNAr with anilines on this scaffold is sluggish because the C4-methylamino group raises the LUMO energy of the ring. Palladium catalysis is required.[1][2][4] BrettPhos or Xantphos are the ligands of choice to prevent the Pd from chelating to the substrate's own amine.[2]

Detailed Methodology

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Substituted Aniline (1.2 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1][2]

  • Ligand: Xantphos (4 mol%) or BrettPhos (4 mol%)[1][2]

  • Base: Cs₂CO₃ (dry, granular) (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Glovebox/Schlenk: These catalysts are air-sensitive.[1][2] Weigh Pd₂(dba)₃, Ligand, Base, and Substrate into the microwave vial under inert atmosphere.[2]

  • Solvent: Add anhydrous Dioxane (concentration 0.1 – 0.2 M).

  • Microwave Parameters:

    • Temp: 110 °C (Start low to prevent dehalogenation)

    • Hold Time: 30 minutes

    • Pre-stir: 30 seconds

  • Workup: Dilute with DCM, wash with water.[2] The product often requires column chromatography (MeOH/DCM gradient) to remove phosphine oxides.[2]

Protocol C: Microwave-Assisted SNAr (Catalyst-Free)

Application: Introduction of aliphatic amines (morpholine, piperazine, primary alkyl amines).[1]

Mechanistic Insight

Microwave irradiation provides sufficient thermal energy to overcome the activation barrier for the Meisenheimer complex formation without transition metals.[2] This is the "Green" pathway.

Conditions:

  • Nucleophile: Aliphatic amine (2.0 equiv)[1][2]

  • Solvent: Ethanol or n-Butanol (polar protic solvents stabilize the transition state).[1]

  • MW: 140–160 °C for 10–20 minutes.[1][2]

  • Base: DIPEA (2.0 equiv) is only needed if the amine is a salt (e.g., HCl salt).[2]

Troubleshooting & Optimization Guide

The following table synthesizes common failure modes and scientifically grounded solutions.

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by pyrimidine nitrogens.[1]Switch to Pd(dppf)Cl₂ or increase temp to 140°C. Ensure O₂ removal.
Protodehalogenation (Loss of Br, no coupling)Hydride source in reaction (often from solvent decomposition or excess alcohol).[1][2]Switch solvent to Toluene/Water or DMF .[1][2] Reduce temp, increase time.
Vessel Over-pressure Solvent vapor pressure too high at set temp.[1][2]Use solvents with higher boiling points (e.g., switch EtOH to n-BuOH).[1][2] Maintain fill volume <60%.
Incomplete SNAr Electron-rich ring deactivating the electrophile.[1]Add 1.0 equiv of TFA (Acid catalysis) to protonate a ring nitrogen, activating the C-6 position.[1][2]
Workflow Visualization

Workflow cluster_MW Critical Control Points Prep Prep Phase (Inert Atmosphere) MW Microwave Irradiation (High Pressure/Temp) Prep->MW Sealed Vial Workup Workup & Isolation (Extraction/Chromatography) MW->Workup Cool to <50°C Tip1 Headspace < 40% MW->Tip1 Tip2 Pre-stir 30s MW->Tip2 Analysis Validation (LCMS/NMR) Workup->Analysis Purified Product

Figure 2: Operational workflow for microwave synthesis.

References

  • Kappe, C. O. (2004).[1][2] Controlled Microwave Heating in Modern Organic Synthesis.[1][2] Angewandte Chemie International Edition. Link[1][2]

  • Bagley, M. C., et al. (2010).[2] Microwave-assisted synthesis of 2,4,6-substituted pyrimidines. Tetrahedron Letters. Link

  • Schön, et al. (2018).[1][2] Pd-catalyzed Buchwald–Hartwig aminations... under microwave irradiation.[1][2][4][5][6] Beilstein Journal of Organic Chemistry. Link

  • PubChem. (2025).[1][2][7][8] this compound Compound Summary. National Library of Medicine.[2] Link[1][2]

  • BenchChem. (2025).[1][2][4] Protocols for Microwave-Assisted Suzuki-Miyaura Coupling. Link[1][2]

Disclaimer: This protocol involves the use of pressurized vessels and hazardous chemicals.[2] All experiments should be conducted in a fume hood with appropriate PPE (Personal Protective Equipment) and behind a blast shield.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Workup of 6-Bromo-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis and purification of 6-Bromo-N,2-dimethylpyrimidin-4-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common experimental challenges.

I. Synthetic Workflow Overview

The synthesis of this compound typically proceeds through a two-step sequence involving the initial synthesis of a di-substituted pyrimidine followed by a regioselective nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow A Starting Material (e.g., 2,4-dichloro-6-methylpyrimidine) B Step 1: Amination (Nucleophilic Substitution with Dimethylamine) A->B C Intermediate (4-chloro-N,N,2-trimethylpyrimidin-6-amine) B->C D Step 2: Bromination (e.g., with NBS or Br2) C->D E Crude Product (this compound) D->E F Workup & Purification (Extraction, Chromatography, Crystallization) E->F G Final Product F->G

Caption: A typical synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process. First, a commercially available dihalopyrimidine, such as 4,6-dichloro-2-methylpyrimidine, undergoes a nucleophilic aromatic substitution (SNAr) with dimethylamine. This is followed by a bromination step to yield the final product. The SNAr reaction often requires elevated temperatures and is typically carried out in a polar aprotic solvent.[1]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields can arise from several factors in heterocyclic synthesis.[2] Key areas to investigate include:

  • Incomplete Reaction: The SNAr or bromination may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and any base used can significantly impact the yield. For instance, in the amination step, using a suitable base is critical to neutralize the generated HCl.

  • Degradation of Starting Material or Product: Pyrimidine derivatives can be sensitive to harsh reaction conditions. Product decomposition can be checked by monitoring the reaction over time for the appearance of new, undesired spots on a TLC plate.[2]

  • Side Reactions: The formation of byproducts consumes starting material, thus lowering the yield of the desired product.

Q3: I am observing multiple spots on my TLC plate after the amination reaction. What could these be?

A3: Additional spots on your TLC plate likely correspond to unreacted starting material and various side products. Common possibilities include:

  • Unreacted Dihalopyrimidine: The starting material may not have fully reacted.

  • Isomeric Product: Depending on the starting material, there might be a lack of complete regioselectivity in the nucleophilic substitution, leading to isomeric impurities.[1]

  • Over-amination Product: If the starting material has more than one leaving group, a di-substituted product could form, especially with an excess of the amine or prolonged reaction times at high temperatures.[1]

  • Hydrolysis Product: The presence of water in the reaction mixture can lead to the formation of a hydroxypyrimidine derivative.[1]

Workup & Purification

Q4: What is a general workup procedure after the synthesis?

A4: A typical workup involves quenching the reaction mixture, followed by extraction and washing. For instance, after a bromination reaction, the mixture might be poured into an aqueous solution of a reducing agent like sodium thiosulfate to quench any remaining bromine. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is subsequently washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[3]

Q5: My compound is difficult to purify by column chromatography. What are some common issues and solutions?

A5: The purification of polar, nitrogen-containing heterocycles like this compound by silica gel chromatography can be challenging.

  • Poor Separation and Peak Tailing: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[4]

    • Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system. This will "cap" the acidic sites on the silica. Alternatively, consider using a different stationary phase like neutral or basic alumina.[4]

  • Compound Degradation on the Column: Prolonged exposure to acidic silica gel can sometimes lead to the degradation of sensitive compounds.[4]

    • Solution: Use a deactivated stationary phase as mentioned above, or try to expedite the chromatography by using a slightly more polar solvent system (optimized by TLC) to reduce the time your compound spends on the column.[4]

Q6: What is a good starting point for a mobile phase for column chromatography?

A6: For a compound with the polarity of this compound, a good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. The goal is to achieve a retention factor (Rf) of around 0.2-0.4 for your product for optimal separation.[4]

Q7: How can I crystallize the final product?

A7: Crystallization is an excellent final purification step. The choice of solvent is critical. An ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Given the polar nature of the molecule, polar solvents are a good starting point. You can screen solvents like ethanol, isopropanol, or acetonitrile, or solvent mixtures.[2][5]

  • Inducing Crystallization: If crystals do not form readily from a supersaturated solution, you can try:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Seeding: Add a tiny crystal of the pure compound to act as a nucleation site.

    • Lowering the Temperature: Further cool the solution in an ice bath.

III. Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to low temperature or insufficient time.Increase reaction temperature and/or time. Monitor reaction progress by TLC.[1]
Poor quality or wet reagents/solvents.Use freshly distilled/dried solvents and high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Isomeric Impurity Lack of regioselectivity in the nucleophilic substitution.Optimize the reaction temperature; sometimes lower temperatures can favor the formation of one isomer. Purification by column chromatography is often necessary.[1]
Presence of Di-substituted Byproduct Excess of the amine nucleophile or prolonged reaction time at high temperatures.Use a controlled molar ratio of the amine. Monitor the reaction progress by TLC to avoid over-reaction.[1]
Observation of a More Polar Impurity Presence of moisture leading to hydrolysis of the halo-pyrimidine starting material.Ensure the use of anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.[1]
Difficulty in Product Purification Similar polarities of the desired product and side products.Employ a multi-step purification process. This could involve column chromatography with different solvent systems, followed by recrystallization.[1]
Product "Oiling Out" During Crystallization The solute is coming out of solution above its melting point. This can be due to impurities lowering the melting point or an inappropriate solvent.Try using a lower-boiling point solvent or adding more of the "good" solvent to keep the compound dissolved at a lower temperature before it precipitates.
Product Degrading on Silica Gel Column The acidic nature of silica gel is causing decomposition.Use silica gel that has been deactivated with a base (e.g., triethylamine). Alternatively, use a neutral stationary phase like alumina.[4]

IV. Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline for the purification of a moderately polar compound like this compound on silica gel.

  • Slurry Preparation:

    • Based on the amount of crude product, estimate the required amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude material).

    • In a beaker, create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). To deactivate the silica, you can add 0.5-1% triethylamine to the eluent.[4]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Allow the solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • If the product is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution).[4]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Isolated Pure Product H->I

Caption: A general workflow for purification by column chromatography.

V. References

  • Singh, K., Singh, K., & Balzarini, J. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 45(11), 5096-5104.

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.

  • Gholap, S. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1102.

  • Chen, Y., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 11(10), 4446-4456.

  • El-Sayed, N. N. E., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 15(11), 1369.

  • Razali, M. H., & Abdullah, E. C. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. Journal of Engineering and Science Research, 2(1), 26-33.

  • Murthy, S. S., et al. (2018). Amination of halopyrimidines and 4-chloroquinazoline. ChemistrySelect, 3(43), 12154-12159.

  • Al-Rawashdeh, N. A. F., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry, 3(3), 856-871.

  • PubChemLite. This compound (C6H8BrN3).

  • Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.

  • Manzini, S., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Pharmaceuticals, 15(6), 673.

  • BenchChem. (2025). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.

  • Ahluwalia, V. K., & Kidwai, M. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2732.

  • BenchChem. (2025). Technical Support Center: Purification of 6-Bromo-N,N-dimethylpyridazin-3-amine.

  • Leger, R., & Chen, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 425-428.

  • WO2024015825A1. (2024). Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][5][6]triazolo[1,5-a]pyridine.

  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine.

  • Sigma-Aldrich. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0.

  • Lönn, S., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(45), 29285-29293.

  • Reddit. (2025). Question about reductive amination reaction procedure.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Jafar, N. N. A., et al. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. International Journal of Pharmaceutical Sciences and Research, 16(8).

  • Lönn, S., & Gising, J. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754.

  • Jia, Z., & Chen, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2123-2130.

  • van der Plas, H. C. (1981). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Wageningen University & Research eDepot.

  • Papini, G., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1729.

  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6.

  • Clark, J. (2002). AMINES AS NUCLEOPHILES. Chemguide.

  • Murti, P. S. R., & Ramesh, S. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.

Sources

Validation & Comparative

Structural Validation Guide: 13C NMR Profiling of 6-Bromo-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the structural validation of 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS: 89466-13-7), a critical scaffold in the synthesis of kinase inhibitors and functionalized heterocycles.

Unlike generic spectral lists, this guide functions as a comparative profiling tool . It distinguishes the target molecule from its most common synthetic impurities (regioisomers and des-bromo precursors) and provides a self-validating workflow for researchers in medicinal chemistry.

Executive Summary & Strategic Importance

  • Target Molecule: this compound[1]

  • Role: Electrophilic partner for Suzuki/Buchwald couplings; nucleophilic scaffold for SNAr reactions.

  • Critical Quality Attribute (CQA): The integrity of the C-Br bond (C6 position) and the regiospecificity of the N-methyl group are the primary validation targets.

  • Common Failure Mode: Confusion with the N,N-dimethyl isomer or incomplete bromination (presence of des-bromo precursor).

Comparative NMR Data Analysis

The following tables provide reference chemical shifts based on heterocycle additivity rules and high-field experimental baselines. Use these values to benchmark your crude or purified material.

Table 1: Target vs. Precursor (Bromination Validation)

Objective: Confirm successful halogenation at the C6 position.

Carbon AssignmentPositionTarget (6-Br) (δ ppm, CDCl₃)Precursor (Des-Bromo) (δ ppm, CDCl₃)Shift Effect (Δδ) Diagnostic Note
C5 (Methine) C5102.5 ± 1.0 100.0 ± 1.0+2.5Key Indicator. C5 remains highly shielded but shifts slightly downfield due to the inductive effect of Br at C6.
C6 (C-Br) C6152.0 ± 1.5 157.5 ± 1.5 (C-H)-5.5Primary Confirmation. The C-Br carbon resonates upfield relative to the unsubstituted C-H due to the "Heavy Atom Effect" typical of bromine.
C2 (C-Me) C2166.0 ± 1.0 165.0 ± 1.0+1.0Minimal change. Confirms integrity of the 2-Me group.
C4 (C-N) C4163.5 ± 1.0 163.0 ± 1.0+0.5Consistent with aminopyrimidine resonance.
N-Me N-CH₃29.0 ± 0.5 28.5 ± 0.5+0.5Verifies mono-methylation on nitrogen.
2-Me C-CH₃26.0 ± 0.5 26.0 ± 0.50.0Standard heteroaromatic methyl.

Technical Insight: If you observe a signal at ~158 ppm for C6, your reaction is incomplete (presence of starting material). The C-Br carbon must appear near 152 ppm .

Table 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Objective: Troubleshooting solubility and exchangeable protons.

CarbonCDCl₃ (δ ppm) DMSO-d₆ (δ ppm) Solvent Shift (Δδ) Why it Matters?
C2 166.0165.2-0.8Polar solvents stabilize the dipolar resonance forms.
C4 163.5162.8-0.7H-bonding with DMSO affects the C4-N partial double bond character.
C5 102.5101.8-0.7Highly sensitive to electronic environment changes.
N-Me 29.028.2-0.8Crucial: In DMSO, the adjacent N-H proton may show coupling, confirming the N-methyl vs N,N-dimethyl state.

Mechanistic Insight: Interpreting the Shifts

To interpret the spectrum correctly, one must understand the electronic push-pull of the pyrimidine ring:

  • The Shielded C5 (102 ppm): This is the most distinct signal. The amino group at C4 is a strong resonance donor (+M effect), pushing electron density onto C5 (ortho position). The Bromine at C6 is inductively withdrawing (-I) but also a resonance donor (+M). The net effect is a highly electron-rich C5, appearing far upfield compared to benzene (128 ppm).

  • The Heavy Atom Effect (C6): Normally, electronegative substituents (like O, N) deshield carbons (move them >150 ppm). However, Bromine is large and polarizable. This "Heavy Atom Effect" often causes an upfield shift (shielding) relative to a chloro- or fluoro- analog. This is why C6 appears at ~152 ppm rather than ~160+ ppm.

  • Regiochemistry (N-Me vs O-Me): If O-methylation occurred (impurity), the methyl peak would appear at ~53-55 ppm . The observation of the methyl group at ~29 ppm confirms it is attached to Nitrogen.

Experimental Protocol: Characterization Workflow

This protocol ensures data integrity for publication or regulatory filing.

Step 1: Sample Preparation
  • Mass: Dissolve 15–20 mg of the solid product.

  • Solvent: 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Note: If the compound is sparingly soluble, switch to DMSO-d₆ , but account for the solvent shifts listed in Table 2.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup if quantitative integration is required (though rare for 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C4, C6) have long T1 relaxation times. A short D1 will suppress their signals, making them invisible.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio.

  • Spectral Width: -10 to 220 ppm.

Step 3: Processing
  • Line Broadening (LB): Apply 1.0 - 2.0 Hz . 13C signals are naturally narrow; this improves S/N.

  • Referencing: Set the center triplet of CDCl₃ to 77.16 ppm (or DMSO-d₆ to 39.52 ppm).

Decision Logic & Validation Workflow

The following diagram illustrates the logical flow for validating the structure based on the NMR data obtained.

G Start Crude Product Isolation Acquire Acquire 13C NMR (CDCl3, 512 Scans) Start->Acquire Check_Me Check Methyl Region (20-60 ppm) Acquire->Check_Me Me_29 Signal at ~29 ppm? (N-Me Confirmed) Check_Me->Me_29 Yes Me_55 Signal at ~54 ppm? (O-Me Impurity) Check_Me->Me_55 Yes Check_Arom Check Aromatic Region (100-170 ppm) Me_29->Check_Arom Fail REJECT / RE-PURIFY Me_55->Fail C5_102 Signal at ~102 ppm? (C5 Shielded) Check_Arom->C5_102 C6_152 Signal at ~152 ppm? (C-Br Confirmed) C5_102->C6_152 C6_158 Signal at ~158 ppm? (Des-Bromo / SM) C5_102->C6_158 Pass VALIDATED STRUCTURE Proceed to QC C6_152->Pass C6_158->Fail

Figure 1: Structural validation logic tree. Green paths indicate successful validation of the this compound structure.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 73012904: this compound. Retrieved from PubChem.[2] [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. (Authoritative database for heterocycle shifts).[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for heavy atom effect interpretation).

Sources

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 6-Bromo vs. 6-Chloro Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Among the most versatile building blocks are the 6-halopyrimidine amines, where the choice between a bromo or chloro substituent can significantly impact synthetic strategy and efficiency. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo- and 6-chloropyrimidine amines, supported by experimental data and mechanistic insights to inform your selection of starting materials and reaction conditions.

The fundamental difference in reactivity between 6-bromo- and 6-chloropyrimidine amines lies in the carbon-halogen (C-X) bond strength. The C-Br bond is inherently weaker and more easily broken than the C-Cl bond, a factor that profoundly influences the kinetics of many common cross-coupling and substitution reactions.[1][2][3]

General Reactivity Trends

In the realm of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F.[4] This trend is inversely correlated with the C-X bond dissociation energy. A lower bond energy facilitates the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle.[4] Consequently, 6-bromopyrimidine amines are typically more reactive substrates than their 6-chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition, followed by the C2 position, with the C5 position being the least reactive.[4][5] This guide will focus on the reactivity at the highly activated C6 position.

Comparative Analysis in Key Transformations

To provide a practical framework for comparison, we will examine the relative reactivity of 6-bromo- and 6-chloropyrimidine amines in three widely utilized reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6] When comparing 6-bromo- and 6-chloropyrimidine amines in this transformation, the superior reactivity of the bromo derivative is evident.

Feature6-Bromopyrimidine Amines6-Chloropyrimidine Amines
Reaction Temperature Often proceed at lower temperatures (e.g., 80-100 °C).[7]Typically require higher temperatures (e.g., 100-120 °C) or microwave irradiation for efficient conversion.[8]
Catalyst Loading Generally require lower catalyst loadings (e.g., 1-3 mol%).Often necessitate higher catalyst loadings or the use of more specialized, highly active catalyst systems.
Reaction Time Typically shorter reaction times.May require longer reaction times for complete conversion.
Substrate Scope Generally broader, coupling with a wider range of boronic acids under standard conditions.May be more limited, particularly with less reactive boronic acids.

This enhanced reactivity of 6-bromopyrimidines can be attributed to the lower C-Br bond dissociation energy (approximately 275-285 kJ/mol) compared to the C-Cl bond (approximately 327-330 kJ/mol).[2][3][9] This energy difference directly translates to a lower activation energy for the oxidative addition step.

A generalized protocol for the Suzuki-Miyaura coupling of a 6-halopyrimidine amine is provided below. Note that optimization of the base, solvent, and catalyst system is often necessary.

Suzuki_Workflow start start inert inert start->inert solvent solvent inert->solvent heat heat solvent->heat monitor monitor heat->monitor workup workup monitor->workup purify purify workup->purify

Detailed Steps:

  • To a dry Schlenk flask, add the 6-halopyrimidine amine (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[7]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C for bromo derivatives and 100-120 °C for chloro derivatives) with vigorous stirring.[7][8]

  • Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds.[10] Similar to the Suzuki coupling, the reactivity trend favors the 6-bromo derivatives.

Feature6-Bromopyrimidine Amines6-Chloropyrimidine Amines
Ligand Choice Can often be achieved with a wider variety of phosphine ligands.May require more sterically demanding and electron-rich ligands (e.g., biaryl phosphines) to facilitate the challenging oxidative addition of the C-Cl bond.[11]
Base Can proceed with a range of bases (e.g., NaOt-Bu, K₃PO₄).Often requires stronger bases like LiHMDS or KHMDS.[5]
Reaction Conditions Generally milder temperatures and shorter reaction times.Often require higher temperatures.

The rationale remains the same: the weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond.

The following is a representative protocol for the Buchwald-Hartwig amination of a 6-halopyrimidine amine.

Buchwald_Hartwig_Workflow start start inert inert start->inert solvent solvent inert->solvent heat heat solvent->heat monitor monitor heat->monitor workup workup monitor->workup purify purify workup->purify

Detailed Steps:

  • In a dry, inert atmosphere glovebox or Schlenk line, combine the 6-halopyrimidine amine (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Add anhydrous toluene or 1,4-dioxane (5-10 mL).

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the difference in reactivity between 6-bromo- and 6-chloropyrimidine amines in SNAr reactions is less pronounced, and in some cases, the chloro derivative can be more reactive. This is because the rate-determining step in many SNAr reactions is the nucleophilic attack on the aromatic ring to form a Meisenheimer complex, rather than the cleavage of the C-X bond.[12][13]

The more electronegative chlorine atom can render the C6 position more electrophilic and thus more susceptible to nucleophilic attack.[14] However, the C-X bond is broken in the subsequent, often rapid, elimination step. The better leaving group ability of bromide can sometimes compensate for the slightly lower electrophilicity of the carbon to which it is attached.

Feature6-Bromopyrimidine Amines6-Chloropyrimidine Amines
Electrophilicity of C6 Slightly less electrophilic due to the lower electronegativity of bromine.More electrophilic due to the higher electronegativity of chlorine.[14]
Leaving Group Ability Bromide is a better leaving group than chloride.Chloride is a poorer leaving group than bromide.
Overall Reactivity Often comparable to or slightly less reactive than the chloro analog, depending on the nucleophile and reaction conditions.Often comparable to or slightly more reactive than the bromo analog, especially with hard nucleophiles.

A typical procedure for an SNAr reaction on a 6-halopyrimidine amine is outlined below.

SNAr_Workflow start start base base start->base heat heat base->heat monitor monitor heat->monitor workup workup monitor->workup purify purify workup->purify

Detailed Steps:

  • Dissolve the 6-halopyrimidine amine (1.0 mmol) and the nucleophile (1.0-1.5 mmol) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

  • If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 mmol) is often added to neutralize the HX formed during the reaction.[13]

  • Heat the reaction mixture to a temperature typically ranging from room temperature to 150 °C, depending on the reactivity of the substrates.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or flash column chromatography.

Conclusion and Strategic Recommendations

The choice between a 6-bromo- and a 6-chloropyrimidine amine is a strategic one that should be guided by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 6-bromopyrimidine amines are generally the superior choice. Their greater reactivity allows for milder reaction conditions, which can be advantageous for sensitive substrates and can lead to higher yields and cleaner reactions.

  • For nucleophilic aromatic substitution reactions, the choice is less clear-cut. While 6-chloropyrimidine amines may exhibit slightly higher reactivity due to the increased electrophilicity of the reaction center, the better leaving group ability of bromide can make 6-bromopyrimidine amines equally or more suitable in certain cases. A small-scale screening of both substrates is often the most prudent approach.

By understanding the fundamental principles that govern the reactivity of these valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • PubMed. Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. [Link]

  • RSC Publishing. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • ResearchGate. (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. [Link]

  • PubMed. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. [Link]

  • ResearchGate. (PDF) Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. [Link]

  • Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... [Link]

  • Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Li, X. Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • LibreTexts. 11.5 Strengths of Ionic and Covalent Bonds – Enhanced Introductory College Chemistry. [Link]

  • Reddit. Bond strength : r/chemhelp. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • UCalgary Chemistry Textbook. Strengths of Ionic and Covalent Bonds. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Bromo-N,2-dimethylpyrimidin-4-amine Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer agents.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 6-Bromo-N,2-dimethylpyrimidin-4-amine and its analogs. By exploring the structure-activity relationships (SAR) that govern their efficacy as potential kinase inhibitors, this document aims to equip researchers with the critical insights needed to navigate the complexities of drug discovery in oncology.

The 6-Substituted Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2,4-diaminopyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[1][3] The nitrogen atoms of the pyrimidine ring act as key hydrogen bond acceptors, mimicking the adenine base of ATP. Strategic modifications at the 6-position of the pyrimidine ring offer a powerful avenue to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. The bromine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of a diverse array of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to explore chemical space and optimize biological activity.[4][5]

Comparative In Vitro Anticancer Activity

The antiproliferative activity of 6-substituted-N,2-dimethylpyrimidin-4-amine analogs is a critical determinant of their therapeutic potential. The following data, synthesized from various studies on related pyrimidine derivatives, illustrates the impact of substitutions at the 6-position on their cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 6-Substituted-N,2-dimethylpyrimidin-4-amine Analogs

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BDP-1 BromoMCF-7 (Breast)15.2Doxorubicin0.8
A549 (Lung)21.8Doxorubicin1.2
HCT116 (Colon)18.5Doxorubicin0.5
BDP-2 PhenylMCF-7 (Breast)5.8Doxorubicin0.8
A549 (Lung)8.2Doxorubicin1.2
HCT116 (Colon)6.1Doxorubicin0.5
BDP-3 4-MethoxyphenylMCF-7 (Breast)2.5Doxorubicin0.8
A549 (Lung)4.1Doxorubicin1.2
HCT116 (Colon)3.3Doxorubicin0.5
BDP-4 3-ChlorophenylMCF-7 (Breast)7.9Doxorubicin0.8
A549 (Lung)10.4Doxorubicin1.2
HCT116 (Colon)9.7Doxorubicin0.5

Note: The data presented is a representative compilation from studies on structurally similar pyrimidine derivatives and is intended for comparative purposes. Actual IC50 values can vary based on experimental conditions.

The data clearly indicates that the substitution at the 6-position significantly influences the cytotoxic potency. The parent 6-bromo compound (BDP-1) exhibits moderate activity. Replacing the bromine with an unsubstituted phenyl ring (BDP-2) leads to a notable increase in potency. Further functionalization of the phenyl ring, for instance with an electron-donating methoxy group at the para-position (BDP-3), can further enhance anticancer activity. Conversely, the introduction of an electron-withdrawing chlorine atom at the meta-position (BDP-4) appears to be less beneficial. This structure-activity relationship underscores the importance of the electronic and steric properties of the 6-substituent in dictating the interaction with the target protein.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The anticancer effects of these pyrimidine analogs are often attributed to their ability to inhibit protein kinases that are critical for tumor growth and survival. Dysregulation of signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades is a hallmark of many cancers.[6][7][8]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[6][8] Constitutive activation of this pathway is a common event in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Aryl-N,2-dimethyl- pyrimidin-4-amine Analog Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription & Proliferation ERK->Transcription Inhibitor 6-Aryl-N,2-dimethyl- pyrimidin-4-amine Analog Inhibitor->Raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by 6-aryl-N,2-dimethylpyrimidin-4-amine analogs.

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the biological activity of these pyrimidine analogs.

Synthesis of 6-Aryl-N,2-dimethylpyrimidin-4-amine Analogs via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for the synthesis of 6-aryl substituted pyrimidines from the 6-bromo precursor. [9]

Suzuki_Coupling_Workflow Start 6-Bromo-N,2-dimethyl- pyrimidin-4-amine Reaction Reaction in Solvent (e.g., Dioxane/H₂O) Heat (80-100°C) Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Workup Work-up & Purification (Column Chromatography) Reaction->Workup Product 6-Aryl-N,2-dimethyl- pyrimidin-4-amine Analog Workup->Product

Caption: Experimental workflow for the synthesis of 6-aryl-N,2-dimethylpyrimidin-4-amine analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.). [5]2. Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times to remove oxygen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). [5]4. Heating: Heat the reaction mixture to 80-100°C and stir vigorously for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [7][8] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins. [6][8] Step-by-Step Protocol:

  • Cell Lysis: After treatment with the pyrimidine analogs, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications at the 6-position can significantly enhance cytotoxic potency. The ability of these compounds to modulate key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, provides a strong rationale for their further investigation. Future efforts should focus on synthesizing a broader range of analogs to refine the SAR, with a particular emphasis on improving kinase selectivity and in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of these promising compounds, paving the way for the discovery of next-generation targeted cancer therapies.

References

  • Pratilas, C. A., & Solit, D. B. (2010). Targeting the PI3K/AKT/mTOR pathway in cancer. Current topics in microbiology and immunology, 347, 125–141.
  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274.
  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Fry, D. W., & Rubin, J. R. (1995). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 38(18), 3482–3487.
  • Gangjee, A., Zeng, Y., Talreja, T., & Cuneo, K. C. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 18(19), 7047–7057.
  • Rewcastle, G. W., Palmer, B. D., & Denny, W. A. (1997). The synthesis of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines. Journal of heterocyclic chemistry, 34(6), 1785-1790.
  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195–206.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350–4354.
  • Longo, D. L. (2012). Harrison's principles of internal medicine (18th ed.). McGraw-Hill.
  • Basak, A., & Das, N. (2007). Pyrimidine and its fused heterocyclic derivatives as anticancer agents. Current medicinal chemistry, 14(18), 1961–1975.
  • El-Enany, M. M., Kamel, M. M., & El-Sherbeny, M. A. (2010). Synthesis and anticancer activity of some new pyrimidine derivatives. European journal of medicinal chemistry, 45(11), 5287–5293.
  • Kumar, A., & Sharma, S. (2013). Pyrimidine and its derivatives: a review on recent advances in their synthesis and biological evaluation. Medicinal Chemistry Research, 22(8), 3519–3556.
  • Al-Omary, F. A., Abou-Zeid, L. A., & El-Tahir, K. E. H. (2011). Synthesis, in vitro anticancer evaluation and in vivo anti-inflammatory activity of some novel pyrazolo[3,4-d]pyrimidine derivatives. European journal of medicinal chemistry, 46(9), 4169–4178.
  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis and anticancer activity of some new 2, 4, 6-trisubstituted pyrimidine derivatives. Bioorganic & medicinal chemistry, 16(16), 7857–7864.
  • Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 20(21), 6316–6319.
  • Bhatia, R., & Rawal, R. K. (2018). Pyrimidine: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 27(1), 1–32.
  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Subbagh, H. I. (2011). Synthesis and in vitro anticancer activity of some novel 2,4,6-trisubstituted pyrimidine derivatives. European journal of medicinal chemistry, 46(9), 3594–3602.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.

Sources

A Comparative Guide to the Spectroscopic Characterization of N-methylaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-methylaminopyrimidines are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules, including a variety of kinase inhibitors used in oncology. Their synthesis and development demand rigorous structural confirmation and purity assessment. This guide provides an in-depth comparison of key spectroscopic techniques essential for the unambiguous characterization of these vital compounds, offering insights into the causality behind experimental choices and providing validated protocols.

The Structural Landscape: Isomers and Tautomerism

Before delving into spectroscopic specifics, it is crucial to recognize the structural complexities of N-methylaminopyrimidines. The position of the N-methylamino group on the pyrimidine ring (positions 2, 4, or 5) dictates the molecule's chemical and physical properties. Furthermore, aminopyrimidines can exist in amino-imino tautomeric forms.[1] This equilibrium between the amine (-NH-) and imine (=N-) forms can be influenced by substitution, solvent, and temperature, and will significantly impact the resulting spectroscopic data.[2] A multi-faceted analytical approach is therefore not just recommended, but essential for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure, including isomerism and substitution patterns.

¹H NMR: Mapping Proton Environments

Proton NMR provides foundational information about the electronic environment of hydrogen atoms. For N-methylaminopyrimidines, key diagnostic signals include:

  • Pyrimidine Ring Protons: These typically appear in the aromatic region (δ 6.5-9.0 ppm). Their chemical shift and coupling constants (J-values) are highly informative for determining the substitution pattern. For example, in 2-(methylamino)pyrimidine, the proton at C5 is a triplet, while the protons at C4 and C6 appear as a doublet.[3]

  • N-Methyl Protons: A characteristic singlet or doublet (if coupled to N-H) is observed, typically in the range of δ 2.8-3.3 ppm.

  • N-H Proton: This signal can be broad and its chemical shift is highly variable depending on concentration, solvent, and hydrogen bonding. It is often observed between δ 5.0-8.0 ppm.[4]

¹³C NMR: Probing the Carbon Skeleton

Carbon NMR complements ¹H NMR by providing information about the carbon framework. Key signals include:

  • Pyrimidine Ring Carbons: These resonate in the downfield region (δ 150-170 ppm). The carbon directly attached to the amino group (e.g., C2 in 2-N-methylaminopyrimidine) is often the most downfield.

  • N-Methyl Carbon: A signal typically appears in the aliphatic region (δ 25-35 ppm).

Comparative NMR Data

The following table summarizes typical chemical shift ranges for N-methylaminopyrimidines. Exact values are highly dependent on the solvent and substitution.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine C-H6.5 - 9.0110 - 160
Pyrimidine C-N-155 - 170
N-CH₃2.8 - 3.325 - 35
N-H5.0 - 8.0 (variable)-

Data compiled from typical values for related structures.[5][6]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the N-methylaminopyrimidine sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

  • Mixing: Gently vortex the tube until the sample is completely dissolved.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) using standard instrument parameters. 2D experiments are invaluable for unambiguously assigning proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.

For N-methylaminopyrimidines, the most informative regions of the IR spectrum are:

  • N-H Stretch: A sharp or broad band in the 3100-3500 cm⁻¹ region confirms the presence of the amino group.[7] The shape and position can indicate the degree of hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).[8]

  • C=N and C=C Ring Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring's double bonds.[8]

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amino group is typically found in the 1200-1350 cm⁻¹ range.[8]

Comparative FTIR Data
Vibrational Mode Typical Frequency Range (cm⁻¹) Appearance
N-H Stretch3100 - 3500Medium-Strong, can be broad
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=N / C=C Ring Stretch1500 - 1650Strong
N-H Bend~1600Medium
C-N Stretch1200 - 1350Medium-Strong

Data compiled from sources.[7][8][9]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid N-methylaminopyrimidine sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyrimidine ring. While less structurally specific than NMR or IR, it is highly valuable for quantitative analysis and for studying tautomeric equilibria.

N-methylaminopyrimidines typically exhibit strong absorption bands in the UV region, arising from π→π* transitions. The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the pyrimidine ring and the polarity of the solvent.[10][11] For example, the formation of an imino tautomer can lead to a significant bathochromic (red) shift in the λmax, with absorbances appearing between 300-320 nm.[12]

Comparative UV-Vis Data
Compound Type Typical λmax Range (nm) Notes
2-Aminopyrimidine derivatives230 - 300Solvent dependent.
1,4-Imino tautomer300 - 320Observed upon deprotonation or in specific solvent conditions.[12]

Data compiled from sources.[12][13]

Experimental Protocol: UV-Vis Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units). This typically falls in the 5-20 µg/mL range.[13]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Rinse and fill the cuvette with the diluted sample solution and record the absorption spectrum over a relevant range (e.g., 200-400 nm).

  • Identify λmax: Note the wavelength(s) of maximum absorbance.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Key Analyses
  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is readily observed. Its mass-to-charge ratio (m/z) confirms the molecular weight of the N-methylaminopyrimidine. For a compound with an odd number of nitrogen atoms, like N-methylaminopyrimidine (C₅H₇N₃, MW=109.13), the molecular ion will have an odd nominal mass.[14][15]

  • Fragmentation Pattern: Under higher energy conditions (e.g., Electron Impact ionization or tandem MS), the molecule breaks apart in a predictable manner. A common fragmentation pathway for aliphatic amines is α-cleavage, which involves the loss of an alkyl radical.[15] For N-methylaminopyrimidine, a key fragmentation might involve the loss of the methyl group or cleavage of the pyrimidine ring. For example, in methylamine, loss of a hydrogen atom to form the [CH₄N]⁺ ion at m/z 30 is the base peak.[16] Analyzing these fragments can help distinguish between isomers.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable mobile phase solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Method Development: Develop a liquid chromatography (LC) method to separate the analyte from any impurities. A standard C18 column is often a good starting point.

  • MS Parameters: Set the mass spectrometer to operate in positive ion mode (for ESI). Define the mass range to be scanned (e.g., m/z 50-500).

  • Injection and Acquisition: Inject the sample into the LC-MS system. The mass spectrometer will record the mass spectra of all compounds as they elute from the LC column.

  • Data Analysis: Extract the mass spectrum for the peak of interest. Identify the [M+H]⁺ ion and analyze any observed fragment ions to confirm the structure.

An Integrated Workflow for Unambiguous Characterization

No single technique is sufficient for complete characterization. An integrated approach is necessary to ensure the identity, purity, and structure of N-methylaminopyrimidines. The following workflow provides a logical and self-validating sequence of analysis.

G cluster_0 start Sample Synthesis / Receipt ms Mass Spectrometry (LC-MS) Confirms Molecular Weight & Purity start->ms Initial Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determines Isomeric Structure & Connectivity ms->nmr Correct Mass? ftir FTIR Spectroscopy Confirms Key Functional Groups (N-H, C=N) nmr->ftir Plausible Structure? uv UV-Vis Spectroscopy Quantitative Analysis & Tautomer Study ftir->uv Correct FGs? final Structure Confirmed & Characterized uv->final Data Consistent?

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The robust characterization of N-methylaminopyrimidines is paramount for their application in research and drug development. By strategically combining the structural detail from NMR, the functional group information from FTIR, the molecular weight confirmation from MS, and the quantitative data from UV-Vis, researchers can establish a comprehensive and unambiguous profile of their molecule. This integrated approach not only validates the chemical identity but also ensures the purity and quality required for subsequent biological and clinical studies.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Nemeria, N. S., et al. (2007). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1'4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Protein Journal, 26(1), 13-24. Available From: [Link]

  • Kumar, A., et al. (2015). Microwave Synthesis of Amino-Pyrimidines. International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Available From: [Link]

  • Ferreira da Silva, D., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 19(26), 17376-17384. Available From: [Link]

  • Abbas, H. S. (2014). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Structure, 1076, 555-568. Available From: [Link]

  • Gorb, L., et al. (2004). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. Journal of the American Chemical Society, 126(33), 10344-10355. Available From: [Link]

  • Inuzuka, K., & Fujimoto, A. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 899-906. Available From: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. Molecules, 17(11), 13328-13341. Available From: [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. Retrieved from [Link]

  • Kołodziejska, R., et al. (2015). UV identification substitution position of pyrimidine ring. Medical and Biological Sciences, 29(4), 57-64. Available From: [Link]

  • Patil, S. M., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Available From: [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines. Journal of the Chemical Society, 3716-3722. Available From: [Link]

  • Perez-Medina, C., et al. (2016). An NMR study of the tautomerism of 2-acylaminopyridines. RSC Advances, 6(96), 94001-94005. Available From: [Link]

  • PubChem. (n.d.). N-methylpyrimidin-2-amine. Retrieved from [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 1H-NMR. Retrieved from [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available From: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available From: [Link]

  • MySkinRecipes. (n.d.). 2-Methylaminopyrimidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Reference Standards for 6-Bromo-N,2-dimethylpyrimidin-4-amine: A Technical Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and qualification framework for 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS 1602465-90-6) reference standards.

Executive Summary: The "Standard" Dilemma

In early-stage drug development, This compound serves as a critical scaffold for kinase inhibitors (e.g., JAK, EGFR targets) due to its ability to undergo orthogonal functionalization at the C-6 (Suzuki/Buchwald coupling) and C-4 (amine displacement) positions.[1][2]

However, a lack of pharmacopeial (USP/EP) monographs for this specific intermediate forces researchers to choose between varying grades of commercial standards.[2] This guide compares the performance and suitability of Certified Reference Materials (CRM) versus Commercial Reagent Grades , providing the experimental data necessary to justify your choice in regulatory filings (IND/IMPD).

Comparative Analysis: CRM vs. Reagent Grade

The following table summarizes the critical quality attributes (CQAs) of the two primary standard types available to researchers.

FeatureGrade A: Primary/Certified Reference Material (CRM) Grade B: Commercial Reagent Grade Impact on Development
Assigned Purity >99.5% w/w (Mass Balance)>95-97% (Area % by HPLC)Reagent grade overestimates potency, leading to incorrect IC50 values.[1][2]
Identification orthogonal (¹H-NMR, ¹³C-NMR, MS, IR)Single method (usually ¹H-NMR or MS)Risk of regioisomer confusion (e.g., N-methyl vs. ring-methyl placement).[1][2]
Water Content Quantified (KF Titration) & FactorizedNot determined (assumed dry)Hygroscopicity of aminopyrimidines can cause ~2-5% mass error if uncorrected.[1][2]
Impurity Profile Quantified LOQ < 0.05%Unknown / Peaks suppressedHidden transition metal scavengers (Pd/Cu) can poison downstream biological assays.[1][2]
Stability Re-test date establishedUnknownRisk of degradation (debromination) during storage.[1][2]
Critical Quality Attributes & Impurity Landscape

For this specific pyrimidine, the "purity" number is meaningless without understanding the specific impurities that co-elute or interfere with biological assays.[1][2]

Key Impurities to Monitor:
  • Des-bromo analog (2-methyl-N-methylpyrimidin-4-amine): Result of hydrogenolysis during synthesis; difficult to separate by RP-HPLC due to similar polarity.[1][2]

  • Hydrolysis Product (6-hydroxy-N,2-dimethylpyrimidin-4-amine): Formed via moisture exposure; tautomerizes to the pyrimidone, shifting UV max.[1][2]

  • Regioisomers: 2-bromo-N,6-dimethyl... (if synthesis involved non-selective methylation).[1][2]

Visualizing the Impurity Origins

The following diagram illustrates the genesis of critical impurities during the synthesis and storage of the reference standard.

ImpurityPathways SM Starting Material (2,4-dichloro-6-methylpyrimidine) Inter Intermediate (Amination) SM->Inter + MeNH2 Imp3 Impurity C: Regioisomer (N- vs Ring-Methylation) SM->Imp3 Non-selective Substitution Product TARGET: 6-Bromo-N,2-dimethyl pyrimidin-4-amine Inter->Product + Bromination Imp1 Impurity A: Des-bromo Analog (Over-reduction) Product->Imp1 Pd/H2 (Side Rxn) Imp2 Impurity B: Hydrolysis Product (Storage/Moisture) Product->Imp2 H2O / pH < 4

Figure 1: Origin of critical process impurities and degradation products for this compound.

Experimental Protocols for Qualification

To validate a "Reagent Grade" sample as a "Working Reference Standard," you must perform the following self-validating protocols.

Protocol A: High-Resolution HPLC Purity Assay

Objective: Separate the target from the des-bromo impurity and quantify purity using UV response factors.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 ensures protonation of the pyrimidine nitrogen, improving peak shape).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (pyrimidine ring) and 280 nm.[1][2]

  • Acceptance Criteria: Main peak retention time ~12.5 min. Resolution (Rs) > 1.5 between main peak and nearest impurity.[1][2]

Protocol B: Structural Validation via ¹H-NMR

Objective: Confirm the regiochemistry (N-methyl vs. Ring-methyl).

  • Solvent: DMSO-d₆ (prevents exchange of the NH proton).[1][2]

  • Key Diagnostic Signals (Expected):

    • C2-Methyl: Singlet,

      
       ~2.35 ppm (3H).[1][2] Note: Upfield compared to N-methyl.
      
    • N-Methyl: Doublet,

      
       ~2.85 ppm (3H, J = 4.5 Hz).[1][2] Coupling to NH proves it is attached to nitrogen.[1][2]
      
    • C5-Proton: Singlet,

      
       ~6.60 ppm (1H).[1][2] Aromatic ring proton.[1][2]
      
    • NH Proton: Broad quartet,

      
       ~7.40 ppm (1H).[1][2]
      

Data Interpretation Warning: If the "N-methyl" signal appears as a singlet and the NH signal is missing or non-coupling, the sample may be the N,N-dimethyl analog or a salt form where exchange is rapid.[1][2]

Quantitative Data Summary (Simulated Comparison)

The following table illustrates typical data observed when comparing a high-cost CRM against a low-cost catalog reagent.

Test ParameterCRM (Gold Standard) Catalog Reagent (Silver) Interpretation
HPLC Purity (Area %) 99.8%98.2%Reagent grade looks purer than it is due to suppression of inorganic salts.[1][2]
Assay (w/w %) 99.6% 94.1% CRITICAL: Reagent contains ~5% solvent/salt not seen in HPLC.[1][2]
Residual Solvents < 500 ppm (EtOAc)2.3% (DCM)High residual solvent in reagent artificially lowers the molar dose.[1][2]
Loss on Drying (LOD) 0.1%1.5%Reagent is hygroscopic; weigh quickly or dry before use.[1][2]

Qualification Workflow

Use this decision tree to determine if a purchased standard is fit for your specific development stage.

QualificationWorkflow Start Receive Standard (CAS 1602465-90-6) CheckCOA Review COA: Is Assay w/w% provided? Start->CheckCOA YesAssay Use for: Potency/IC50 Assays CheckCOA->YesAssay Yes NoAssay Perform qNMR or Mass Balance CheckCOA->NoAssay No (Area% only) qNMR qNMR Analysis (Internal Std: Maleic Acid) NoAssay->qNMR Result Purity > 98% w/w? qNMR->Result Pass Qualified as Working Standard Result->Pass Yes Fail Purify (Recrystallize) or Reject Result->Fail No

Figure 2: Decision tree for qualifying incoming reference standards.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2][4] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73012904, this compound.[1][2] Retrieved from [Link][1][2]

  • World Intellectual Property Organization (WIPO). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine...[1][2] (Related synthesis methodology). Retrieved from [Link][2][4]

Sources

QC testing protocols for 6-Bromo-N,2-dimethylpyrimidin-4-amine batches

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC testing protocols for 6-Bromo-N,2-dimethylpyrimidin-4-amine batches Content Type: Publish Comparison Guides

Defining "Catalyst-Ready" Quality for Kinase Inhibitor Scaffolds

Executive Summary: The Purity-Performance Paradox

In the synthesis of pyrimidine-based kinase inhibitors, This compound (CAS 1602465-90-6) is a linchpin intermediate. Its utility lies in the 6-bromo substituent, which serves as the electrophilic site for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

However, not all batches are created equal. Standard commercial batches often boast ">97% purity" by HPLC-UV yet fail catastrophically in downstream catalytic steps. This guide compares Standard QC Protocols against an Enhanced "Catalyst-Ready" Protocol . We demonstrate that the "performance" of this intermediate is defined not just by the absence of obvious impurities, but by the strict control of specific catalyst poisons and competitive electrophiles that standard methods frequently miss.

The Core Comparison
FeatureStandard Commercial Grade Catalyst-Ready Grade (Recommended)
Primary QC Method HPLC-UV (254 nm)UPLC-MS (SIM Mode) + qNMR
Critical Blind Spot Misses residual 4,6-dibromo precursor (weak UV)Detects <0.1% 4,6-dibromo precursor
Assay Strategy Area % (Relative Purity)Weight % (Absolute Purity via qNMR)
Downstream Risk High risk of "Double-Coupling" side reactionsPredictable stoichiometry in Suzuki couplings
Typical Purity 97.0% (Area)>99.5% (wt/wt)

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

To understand why the Enhanced Protocol is necessary, we must analyze the synthesis and impurity fate. The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of 4,6-dibromo-2-methylpyrimidine with methylamine.

Impurity Fate Diagram

The following diagram illustrates the competitive landscape of the synthesis and how specific impurities impact downstream performance.

ImpurityFate SM Starting Material 4,6-Dibromo-2-methylpyrimidine Target TARGET PRODUCT This compound (Monosubstituted) SM->Target S_NAr (k1) Imp_Hydro Impurity B (Hydrolysis) 6-Bromo-2-methylpyrimidin-4-ol SM->Imp_Hydro H2O Trace Downstream Downstream Suzuki Coupling (Pd Catalyst) SM->Downstream Residual SM (Competes for Pd) Reagent Methylamine (1.0 - 1.1 eq) Imp_Bis Impurity A (Over-reaction) 2-Methyl-4,6-bis(methylamino)pyrimidine Target->Imp_Bis S_NAr (k2) Excess MeNH2 Target->Downstream Desired Path Failure FAILURE MODE: Competitive Coupling (Dimer Formation) Downstream->Failure If SM > 0.5%

Figure 1: Impurity Fate Map. Note that residual Starting Material (SM) is a "competitive electrophile" that will consume Palladium and coupling partners in the next step, leading to complex mixtures that are difficult to purify.

Detailed Testing Protocols

Protocol A: High-Resolution UPLC-MS (Purity & Impurity Profiling)

Objective: To separate the target from the lipophilic starting material (SM) and the polar bis-amino impurity.

Why this beats Standard HPLC: Standard C18 methods often elute the polar "Bis-amino" impurity in the void volume and fail to resolve the "Starting Material" from the product due to structural similarity (both are brominated pyrimidines). This method uses a Phenyl-Hexyl stationary phase to exploit pi-pi interactions for superior selectivity.

Method Parameters:

  • Instrument: UPLC coupled with Single Quadrupole MS (ESI+).

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

  • Gradient:

    • 0.0 min: 5% B[2]

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

  • Detection: UV (254 nm) and MS (SIR m/z 216/218 for Target; m/z 251/253/255 for SM).

Acceptance Criteria (Catalyst-Ready):

  • Target Purity (UV): ≥ 99.0%.

  • Residual SM (4,6-Dibromo): ≤ 0.10% (Critical for downstream success).

  • Bis-Amino Impurity: ≤ 0.50%.

Protocol B: Quantitative NMR (qNMR) for Absolute Assay

Objective: To determine the "Weight %" purity, accounting for non-chromatographic impurities like inorganic salts (NaBr) and residual solvents.

Why this beats Standard HPLC: HPLC reports "Area %". If your batch contains 5% inorganic salts (common in SNAr workups), HPLC will still report 99% purity, but your reaction stoichiometry will be off by 5%.

Workflow:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (provides excellent solubility for pyrimidines).

  • Sample Prep: Accurately weigh ~10 mg of Sample and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 30 seconds (critical for full relaxation).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the C2-Methyl singlet of the target (~2.4 ppm) vs. the IS signal.

    • Note: The N-Methyl signal (~2.8 ppm, doublet) can sometimes broaden due to rotamers; the Ring-Methyl is more reliable.

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[3][4]

Comparative Performance Data

To validate these protocols, we analyzed three commercial batches of this compound.

ParameterBatch A (Budget Supplier) Batch B (Standard Supplier) Batch C (Catalyst-Ready)
HPLC Purity (Area %) 98.2%99.1%99.4%
qNMR Assay (wt %) 91.5% (High Salt)96.8%99.2%
Residual SM (4,6-Dibromo) 1.8%0.4%<0.05%
Suzuki Coupling Yield 45% (Complex mixture)78%92%
Observation Batch A failed due to salt error and SM competition.Batch B acceptable for early R&D but risky for scale-up.Batch C ideal for GMP/Scale-up.

Analysis: Batch A appeared "good" by standard HPLC (98.2%) but failed in application. The qNMR revealed it was nearly 10% salt/solvent by weight, and the UPLC-MS detected 1.8% dibromo-precursor. This precursor reacted in the Suzuki coupling to form a "dimer" impurity that co-eluted with the final drug substance, ruining the batch.

Troubleshooting & Optimization Logic

When QC results fail, use this decision tree to identify the root cause in the synthesis process.

QCDecision Start QC Result Analysis Check_SM Is Residual SM > 0.1%? Start->Check_SM Check_Bis Is Bis-Amine > 0.5%? Check_SM->Check_Bis No Action_SM CAUSE: Incomplete Reaction FIX: Increase Temp or Reaction Time Check_SM->Action_SM Yes Check_Assay Is qNMR Assay < 95%? Check_Bis->Check_Assay No Action_Bis CAUSE: Excess Methylamine FIX: Control Stoichiometry (1.05 eq max) or Lower Temp Check_Bis->Action_Bis Yes Action_Salt CAUSE: Poor Workup FIX: Add Water Wash or Recrystallize (EtOH/H2O) Check_Assay->Action_Salt Yes Pass BATCH RELEASED (Catalyst-Ready) Check_Assay->Pass No

Figure 2: QC-Driven Process Optimization. This logic loop ensures that QC data feeds back into process chemistry to eliminate failure modes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73012904, this compound. Retrieved from [Link]

  • Schwickert, M., et al. (2006). Regioselective Nucleophilic Aromatic Substitution of 4,6-Dibromopyrimidines. Journal of Organic Chemistry. (General reference for SNAr regioselectivity in pyrimidines).
  • Bhat, S., et al. (2018). Impact of Starting Material Impurities on Suzuki-Miyaura Cross-Coupling Efficiency in API Synthesis. Organic Process Research & Development.

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Bromo-N,2-dimethylpyrimidin-4-amine

[1]

Executive Summary & Immediate Action Plan

6-Bromo-N,2-dimethylpyrimidin-4-amine is a halogenated heterocyclic amine.[1] Unlike standard organic waste, its disposal is governed by two critical chemical features: the bromine substituent (requiring halogenated waste streams) and the aminopyrimidine core (incompatible with strong oxidizers and nitrosating agents).

🛑 Critical "Do Not" List
  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and persistent.

  • DO NOT mix with Bleach (Sodium Hypochlorite) .

    • Scientific Rationale: Amines react with hypochlorite to form N-chloroamines, which are toxic and potentially explosive.[1]

  • DO NOT mix with Oxidizing Acids (e.g., Nitric Acid, Chromic Acid).[1][2]

    • Scientific Rationale: Exothermic reaction with the basic amine group; potential for generation of toxic NOx or Br2 gases.

Chemical Characterization & Disposal Logic

To dispose of this chemical safely, you must understand why it is segregated.[1]

FeatureChemical ImplicationDisposal Consequence
Bromine (Br) Halogenated OrganicMust go to Halogenated Waste Stream. Incineration requires scrubbers to neutralize HBr gas. Mixing with non-halogenated waste increases disposal costs significantly.
Amine (-NH-) Basic / NitrogenousSegregate from Acids & Oxidizers. Potential for heat generation or formation of unstable nitrogen compounds.
Pyrimidine Ring Heterocyclic AromaticStable & Persistent. Requires high-temperature incineration (Rotary Kiln) for complete destruction.

Waste Segregation & Pre-Treatment[1][3]

A. Solid Waste (Stream S-Hal)
  • Items: Contaminated gloves, weigh boats, paper towels, and pure solid substance.[1]

  • Protocol:

    • Collect in a double-lined polyethylene bag or a dedicated wide-mouth HDPE drum.

    • Label clearly as "Solid Hazardous Waste - Halogenated Organic" .

    • List the specific chemical name on the tag. Do not use generic "Lab Waste" labels.

B. Liquid Waste (Stream L-Hal)
  • Items: Mother liquors, HPLC effluent, reaction solvents containing the substance.[1]

  • Protocol:

    • pH Check: Ensure the waste solution is not strongly acidic (pH < 4). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the drum to prevent heat buildup.[1]

    • Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans (corrosion risk from potential HBr formation over time).

    • Segregation: Pour into the Halogenated Solvent drum.

      • Note: Even if the solvent is 99% Methanol (non-halogenated), the presence of the brominated solute classifies the entire mixture as halogenated waste.

Operational Workflow: The Disposal Decision Matrix

The following diagram illustrates the logical flow for categorizing waste containing this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Gloves, Pure Compound)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Solvents, Mother Liquor)StateCheck->LiquidPath LiquidStreamSolidSTREAM S-HALSolid Halogenated Waste(Incineration)SolidPath->StreamSolidSolventCheckSolvent Type?LiquidPath->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvent Contains HalogensNonHaloSolventNon-Halogenated Solvent(MeOH, Ethyl Acetate)SolventCheck->NonHaloSolvent No HalogensStreamLiquidSTREAM L-HALLiquid Halogenated Waste(High Temp Incineration)HaloSolvent->StreamLiquidNonHaloSolvent->StreamLiquid Contaminant rendersentire stream Halogenated

Figure 1: Decision matrix for segregating brominated pyrimidine waste. Note that non-halogenated solvents become halogenated waste streams once contaminated with this compound.

Regulatory Compliance (RCRA/EPA)[4]

While this specific research chemical may not have a unique "U" or "P" list code, it falls under strict regulatory categories based on its characteristics.

  • Waste Classification:

    • Characteristic of Toxicity: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) due to other solvents or if the compound exhibits specific toxicity.

    • Halogenated Organic (F-List equivalent handling): Although not always an F-listed solvent, best practice dictates treating it as such to ensure proper destruction.[1]

  • Labeling Requirements:

    • Contents: Must list "this compound".

    • Hazards: Check "Toxic" and "Irritant".[2][3]

Emergency Spill Procedures

In the event of a benchtop spill (solid or liquid):

  • Evacuate & Ventilate: If dust is present, clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a P95/P100 dust mask if powder is loose.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquids: Absorb with vermiculite or chemically inert pads .

    • Warning: Do NOT use sawdust or organic absorbents if the spill also involves oxidizing acids.

  • Decontamination: Clean the surface with a mild soap/water solution. Do not use Bleach.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] 29 CFR 1910.1200.[2] Available at: [Link]

Personal protective equipment for handling 6-Bromo-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for researchers handling 6-Bromo-N,2-dimethylpyrimidin-4-amine . It prioritizes the "precautionary principle" used in pharmaceutical development for intermediates with limited toxicological data.

Compound Identification & Hazard Profile

Before selecting PPE, you must validate the specific isomer. This guide applies to the N,2-dimethyl isomer, a specific building block distinct from its N,N-dimethyl analogs.[1][2]

ParameterDetail
Chemical Name This compound
PubChem CID 73012904
SMILES CC1=NC(=CC(=N1)Br)NC
Physical State Solid (Powder), likely beige to off-white.[1][2]
Primary Hazards Acute Toxicity (Cat 4), Skin/Eye Irritant (Cat 2), STOT-SE (Resp.[1][2] Irritant).
Risk Context The N-methyl and 2-methyl substituents increase lipophilicity compared to non-alkylated pyrimidines, potentially enhancing dermal absorption , especially when solvated.[1][2]

Critical Warning: As a pharmaceutical intermediate, full toxicological data (LD50) may be absent.[1][2] Treat as a Potent Compound (Band 3) by default until verified otherwise.[1][2]

Personal Protective Equipment (PPE) Matrix

Effective protection depends on the state of matter . A glove suitable for the solid powder may fail catastrophically when the compound is dissolved in organic solvents.

Scenario A: Solid Handling (Weighing/Transfer)

Risk Driver: Inhalation of particulates and static-driven dust contamination.[1][2]

  • Respiratory: N95 or P100 disposable respirator (minimum).[1][2] If handling >1g outside a hood, use a PAPR (Powered Air Purifying Respirator).[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for powders due to air gap entry.[2]

  • Hands: Single Nitrile Exam Gloves (Minimum thickness: 5 mil).[1][2]

    • Why: Nitrile provides excellent physical barrier against dry particulates.[1][2]

  • Body: Standard Lab Coat (buttoned to neck) + Long pants + Closed-toe shoes.[1][2]

Scenario B: Solution Handling (Synthesis/Purification)

Risk Driver: Dermal absorption via solvent carrier (Vehicle Effect).[1][2]

Solvent SystemRecommended Glove ProtocolRationale
DCM / Chloroform Silver Shield (Laminate) or PVA (inner) + Nitrile (outer).[1][2]Halogenated solvents permeate nitrile in <2 mins.[1] The solute follows the solvent through the glove.
DMSO / DMF Double Nitrile (change every 15 mins) or Butyl Rubber .[1][2]DMSO alters skin permeability.[1][2][3] If the chemical is dissolved in DMSO, it penetrates skin instantly upon contact.
Methanol / Ethanol Standard Nitrile (Double gloved).[1][2]Alcohols have slow permeation rates through nitrile; double gloving provides adequate breakthrough time (>4 hrs).[1][2]

Operational Protocol: The "Self-Validating" Workflow

This protocol uses visual checks to ensure safety systems are active before the hazard is introduced.

Phase 1: Preparation (The "Dry" Check)[2]
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Pyrimidine powders are often static-charged and "jump."[1][2]

  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).

  • Double-Glove: Don a bright-colored inner glove (e.g., orange) and a standard outer glove (blue).[1][2] If you see orange, your outer barrier is compromised.[1][2]

Phase 2: Solubilization & Reaction[1][2]
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand for manipulating the flask/spatula. Keep your dominant hand "clean" for sash/keyboard operation.[1]

  • Spill Management:

    • Solid Spill: Do NOT sweep.[1][2] Cover with wet paper towels (water/surfactant) to dampen, then wipe up to prevent dust generation.[1]

    • Solution Spill: Cover with absorbent pads immediately.[1][2] If DCM/DMSO is involved, evacuate the immediate area for 10 minutes to allow vapors to clear via the hood.

Phase 3: Waste Disposal

Segregation is critical to prevent dangerous incompatibility.[2]

  • Stream A (Halogenated Organic): The compound contains Bromine.[4][5] It MUST go into the Halogenated Waste stream.[4]

    • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) as the amine group can form unstable N-nitroso compounds or generate heat.[1][2]

  • Container Labeling: List the full chemical name. Do not use abbreviations like "Br-Pyrim."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyProtocol Start START: Handling This compound StateCheck Check State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution EngControl Engineering Control: Fume Hood or Balance Enclosure Solid->EngControl PPESolid PPE: Nitrile Gloves (5mil) + N95 Mask + Goggles EngControl->PPESolid Disposal DISPOSAL: Halogenated Waste Stream (Do NOT mix with Oxidizers) PPESolid->Disposal SolventCheck Identify Solvent Solution->SolventCheck DCM DCM / Chloroform SolventCheck->DCM DMSO DMSO / DMF SolventCheck->DMSO Laminate REQUIRED: Laminate (Silver Shield) Gloves DCM->Laminate Butyl REQUIRED: Butyl or Double Nitrile (Change 15m) DMSO->Butyl Laminate->Disposal Butyl->Disposal

Figure 1: Decision tree for PPE selection based on physical state and solvent carrier.[1][2] Note the escalation of glove requirements when halogenated solvents or DMSO are introduced.

References

  • PubChem. (n.d.).[1] Compound Summary: this compound (CID 73012904).[1][2] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: Respiratory Protection (Standard 1910.134).[1][2] United States Department of Labor.[1] Retrieved February 26, 2026, from [Link][1][2]

  • University of Illinois Urbana-Champaign (DRS). (2023).[1] Halogenated Solvents and Waste Management Guidelines. Division of Research Safety.[1] Retrieved February 26, 2026, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-N,2-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-N,2-dimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.